molecular formula C21H23NO4 B15599706 Olopatadine-d3 N-Oxide

Olopatadine-d3 N-Oxide

Cat. No.: B15599706
M. Wt: 353.4 g/mol
InChI Key: TXKZPVWYFNGMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olopatadine-d3 N-Oxide is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKZPVWYFNGMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the exact mass of Olopatadine-d3 N-Oxide?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Olopatadine-d3 N-Oxide, a key labeled metabolite of the antihistaminic drug Olopatadine. This document details its precise mass, chemical properties, and its role in pharmacokinetic and metabolic studies. A representative bioanalytical protocol for the quantification of Olopatadine and its N-oxide metabolite is presented, alongside a visualization of the metabolic pathway. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the development and analysis of Olopatadine.

Introduction

Olopatadine is a potent and selective histamine (B1213489) H1-receptor antagonist and mast cell stabilizer. It is widely used for the treatment of allergic conjunctivitis and allergic rhinitis. Understanding the pharmacokinetics and metabolism of Olopatadine is crucial for its clinical development and application. This compound is the stable isotope-labeled form of the Olopatadine N-oxide metabolite. Due to its isotopic labeling, it serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in the measurement of the parent drug and its metabolite in biological matrices.

Chemical Properties and Exact Mass

The accurate determination of the mass of analytical standards is fundamental for mass spectrometry-based applications. The key quantitative data for this compound are summarized below.

PropertyValueSource
Chemical Name 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic AcidN/A
Molecular Formula C₂₁H₂₀D₃NO₄[1]
Molecular Weight (Average Mass) 356.4 g/mol [1]
Monoisotopic (Exact) Mass 356.18154 DaCalculated
CAS Number 1246832-94-9 or 1331666-71-7N/A

Note: The exact mass is calculated based on the monoisotopic masses of the most abundant isotopes of the constituent elements (C: 12.000000, H: 1.007825, D: 2.014102, N: 14.003074, O: 15.994915).

Metabolism of Olopatadine

Olopatadine is metabolized in the liver to a limited extent. The formation of Olopatadine N-oxide is a key metabolic pathway.[2] This reaction is catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3.[3][4] Another minor metabolite is N-desmethyl olopatadine, formed by cytochrome P450 3A4 (CYP3A4).[3][4]

Olopatadine_Metabolism Olopatadine Olopatadine N_Oxide Olopatadine N-Oxide Olopatadine->N_Oxide FMO1, FMO3 Desmethyl N-desmethyl Olopatadine Olopatadine->Desmethyl CYP3A4 Sample_Prep_Workflow cluster_prep Sample Preparation plasma 1. 50 µL Human Plasma add_is 2. Add 10 µL Internal Standard (this compound) plasma->add_is precipitate 3. Add 200 µL Acetonitrile add_is->precipitate vortex 4. Vortex 30 sec precipitate->vortex centrifuge 5. Centrifuge 10 min vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer analysis UHPLC-MS/MS Analysis transfer->analysis

References

In-Depth Technical Guide: Synthesis and Characterization of Deuterated Olopatadine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Olopatadine N-Oxide. Olopatadine, an antihistamine and mast cell stabilizer, is metabolized in vivo to its N-oxide derivative. The deuterated analogue of this metabolite is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry. This document outlines a detailed synthetic pathway, starting from the synthesis of deuterated Olopatadine (Olopatadine-d6), followed by its N-oxidation. Furthermore, it details the necessary characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the identity, purity, and isotopic enrichment of the final compound. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for research and development applications.

Introduction

Olopatadine is a well-established pharmaceutical agent for the treatment of allergic conjunctivitis and rhinitis.[1] Its pharmacological activity is complemented by a metabolic profile that includes the formation of Olopatadine N-Oxide.[1] To accurately quantify Olopatadine and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable. Deuterated Olopatadine N-Oxide (specifically, with deuterium (B1214612) labels on the N,N-dimethyl groups, commonly referred to as d6) serves this purpose by mimicking the physicochemical properties of the analyte while being distinguishable by its higher mass.

This guide details a robust two-stage synthetic process: the initial synthesis of Olopatadine-d6 followed by its subsequent oxidation to the corresponding N-oxide. It also provides the expected analytical data for the characterization of the final product.

Synthesis Pathway

The synthesis of deuterated Olopatadine N-Oxide is accomplished in two principal stages, as depicted in the workflow below.

Synthesis_Workflow cluster_synthesis Synthesis of Deuterated Olopatadine (d6) cluster_oxidation N-Oxidation Primary_Amine_Intermediate Primary Amine Intermediate Alkylation Alkylation Reaction Primary_Amine_Intermediate->Alkylation Dimethyl_Sulfate_d6 Dimethyl Sulfate-d6 (CD3)2SO4 Dimethyl_Sulfate_d6->Alkylation Olopatadine_d6 Olopatadine-d6 Alkylation->Olopatadine_d6 Oxidation Oxidation Reaction Olopatadine_d6->Oxidation Starting Material mCPBA m-CPBA mCPBA->Oxidation Deuterated_Olopatadine_N_Oxide Deuterated Olopatadine N-Oxide Oxidation->Deuterated_Olopatadine_N_Oxide

Figure 1: Synthetic workflow for Deuterated Olopatadine N-Oxide.
Stage 1: Synthesis of Deuterated Olopatadine (Olopatadine-d6)

A novel and efficient approach for the synthesis of Olopatadine-d6 involves the use of commercially available and cost-effective dimethyl sulfate-d6.[2] This method circumvents the need for more expensive deuterated reagents like dimethylamine-d6.[2] The key step is the alkylation of a primary amine precursor of Olopatadine with dimethyl sulfate-d6 to introduce the two deuterated methyl groups onto the nitrogen atom.[2]

Stage 2: N-Oxidation of Deuterated Olopatadine

The synthesized Olopatadine-d6 is then converted to its corresponding N-oxide. This is a standard oxidation reaction of a tertiary amine. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[3] The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at a controlled temperature.

Experimental Protocols

Synthesis of Deuterated Olopatadine (Olopatadine-d6)

The synthesis of the deuterated precursor, Olopatadine-d6, follows a multi-step pathway that culminates in the introduction of the deuterated methyl groups. A previously reported efficient synthesis utilizes inexpensive and commercially available dimethyl sulfate-d6 for the alkylation of a primary amine intermediate.[2] The structure of the resulting Olopatadine-d6 is confirmed by ¹H NMR and mass spectral data.[2]

Synthesis of Deuterated Olopatadine N-Oxide

Materials:

  • Deuterated Olopatadine (Olopatadine-d6)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Dissolve Olopatadine-d6 (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled Olopatadine-d6 solution over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure deuterated Olopatadine N-Oxide.[4]

Characterization Data

The structural confirmation and purity assessment of the synthesized deuterated Olopatadine N-Oxide are performed using a combination of spectroscopic techniques.

Physicochemical Properties
PropertyOlopatadine[1]Olopatadine N-Oxide[5]Deuterated Olopatadine N-Oxide
Molecular Formula C₂₁H₂₃NO₃C₂₁H₂₃NO₄C₂₁H₁₇D₆NO₄
Molecular Weight 337.41 g/mol 353.41 g/mol 359.45 g/mol
Appearance White solidWhite to off-white solidWhite to off-white solid
Spectroscopic Data

The following tables summarize the expected key spectroscopic data for the characterization of deuterated Olopatadine N-Oxide, with comparative data for the non-deuterated parent compound and its N-oxide where available.

Table 2: ¹H NMR Spectroscopic Data (Expected Shifts, δ in ppm)

Proton AssignmentOlopatadine (in CDCl₃)Olopatadine N-Oxide (Predicted)Deuterated Olopatadine N-Oxide (Predicted)
Aromatic Protons~7.0-7.5~7.0-7.6~7.0-7.6
Olefinic Proton~5.7-5.9~5.8-6.0~5.8-6.0
Methylene Protons (Oxepine Ring)~5.0-5.2~5.0-5.3~5.0-5.3
Methylene Protons (Propylidene Chain)~2.4-2.8~2.5-3.0~2.5-3.0
N,N-dimethyl Protons ~2.2 ~3.1-3.3 Absent

Note: The chemical shifts for the N-oxide are predicted to be shifted downfield due to the deshielding effect of the N-oxide moiety. The most significant change in the deuterated compound's ¹H NMR spectrum will be the absence of the signal corresponding to the N,N-dimethyl protons.

Table 3: ¹³C NMR Spectroscopic Data (Expected Shifts, δ in ppm)

Carbon AssignmentOlopatadine (in CDCl₃)Olopatadine N-Oxide (Predicted)Deuterated Olopatadine N-Oxide (Predicted)
Carboxylic Acid Carbonyl~175-178~175-178~175-178
Aromatic & Olefinic Carbons~120-155~120-155~120-155
Methylene Carbons (Oxepine Ring)~70-72~70-72~70-72
Methylene Carbons (Propylidene Chain)~25-58~25-65~25-65
N,N-dimethyl Carbons ~43-45 ~60-65 ~60-65 (Signal may be split or broadened due to C-D coupling)

Note: The carbon signals of the N,N-dimethyl group in the N-oxide are expected to be significantly shifted downfield. In the deuterated analogue, these carbon signals may appear as multiplets in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium.

Table 4: Mass Spectrometry Data

CompoundIonization ModeExpected [M+H]⁺ (m/z)Key Fragmentation Ions (Predicted)
OlopatadineESI+338.17292, 264, 221
Olopatadine N-OxideESI+354.16[M+H-O]⁺ (338), [M+H-H₂O]⁺ (336)
Deuterated Olopatadine N-Oxide ESI+ 360.20 [M+H-O]⁺ (344), [M+H-HDO]⁺ (340), loss of deuterated fragments

Note: A characteristic fragmentation of N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H-O]⁺).[6] For the deuterated analogue, the molecular ion peak will be shifted by +6 mass units compared to the non-deuterated N-oxide. The fragmentation pattern will show corresponding mass shifts.

Experimental and Characterization Workflow

The logical flow of the synthesis and characterization process is crucial for ensuring the quality and identity of the final product.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start with Primary Amine Precursor Step1 Synthesis of Olopatadine-d6 Start->Step1 Step2 N-Oxidation to Deuterated Olopatadine N-Oxide Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purity Purity Analysis (HPLC) Purification->Purity Final_Product Final Product: Deuterated Olopatadine N-Oxide NMR->Final_Product Structural Confirmation MS->Final_Product Molecular Weight and Isotopic Enrichment Purity->Final_Product Purity Assessment

Figure 2: Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a detailed methodology for the synthesis and characterization of deuterated Olopatadine N-Oxide. The described two-stage synthesis, beginning with the efficient deuteration of an Olopatadine precursor followed by N-oxidation, offers a reliable route to this important analytical standard. The comprehensive characterization data, presented in a structured format, will aid researchers in confirming the successful synthesis and purity of the target molecule. The provided workflows and protocols are intended to be a valuable resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry, facilitating the accurate quantification of Olopatadine and its metabolites in various biological studies.

References

The Pharmacokinetic Profile of Olopatadine and its Primary Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olopatadine (B1677272) is a well-established antihistamine and mast cell stabilizer, widely used for the management of allergic conjunctivitis and rhinitis. A thorough understanding of its pharmacokinetic (PK) properties, including the behavior of its primary metabolites, is crucial for optimizing its therapeutic use and for the development of new formulations. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of olopatadine and its main metabolites, N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3). The document summarizes quantitative PK data in structured tables, details common experimental methodologies for its quantification in biological matrices, and presents visual representations of its metabolic pathway and a typical clinical PK study workflow.

Introduction

Olopatadine exerts its pharmacological effects by selectively antagonizing the histamine (B1213489) H1 receptor and inhibiting the release of histamine and other inflammatory mediators from mast cells.[1][2][3] Its clinical efficacy is dependent on achieving adequate local concentrations at the target site (e.g., conjunctiva, nasal mucosa) while minimizing systemic exposure to reduce the potential for adverse effects. This guide delves into the critical pharmacokinetic characteristics that govern the disposition of olopatadine and its metabolites in the human body.

Pharmacokinetic Properties

Absorption

Olopatadine is administered via ophthalmic, intranasal, and oral routes.

  • Ophthalmic Administration: Systemic absorption following topical ocular administration is limited. Plasma concentrations of olopatadine are generally low, often near or below the limit of quantification.[4][5] In one study with olopatadine 0.77% ophthalmic solution, the peak plasma concentration (Cmax) was 1.65 ng/mL after a single dose and 1.45 ng/mL after multiple doses, with the time to reach Cmax (Tmax) being approximately 2 hours.[5]

  • Intranasal Administration: The systemic bioavailability of intranasal olopatadine is estimated to be around 57%.[4] Following intranasal administration, olopatadine is rapidly absorbed, with Cmax values generally observed between 15 minutes and 2 hours post-dose.[1] In healthy volunteers receiving olopatadine 0.6% nasal spray, the mean Cmax was approximately 17.5 ng/mL.[1]

  • Oral Administration: After oral administration, olopatadine is rapidly and extensively absorbed.[2][3] In healthy Chinese subjects receiving a single 5 mg oral dose, the mean Cmax was 69.98 ng/mL, with a Tmax of approximately 1.02 hours.[6][7]

Distribution

Olopatadine is moderately bound to human serum proteins, primarily albumin, with a binding ratio of approximately 55%.[4] The apparent volume of distribution (Vd/F) after oral administration in healthy Chinese subjects was 133.83 L, suggesting a wide distribution into tissues.[4][6]

Metabolism

Metabolism is a minor route of elimination for olopatadine.[7][8] The two primary metabolites identified in human plasma are N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3).[7][8]

  • N-desmethyl olopatadine (M1) is formed primarily through the action of the cytochrome P450 isoenzyme CYP3A4 .[4][9] Plasma concentrations of M1 are generally very low.[10]

  • Olopatadine N-oxide (M3) formation is catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3 .[4][9] Following topical ocular administration, M3 has been detected in the plasma of some individuals, with a maximum concentration of 0.174 ng/mL.[1][10]

The metabolic pathway of olopatadine is depicted in the diagram below.

Olopatadine Metabolic Pathway Metabolic Pathway of Olopatadine Olopatadine Olopatadine M1 N-desmethyl olopatadine (M1) Olopatadine->M1 CYP3A4 M3 Olopatadine N-oxide (M3) Olopatadine->M3 FMO1, FMO3

Metabolic Pathway of Olopatadine
Excretion

The primary route of elimination for olopatadine is renal excretion of the unchanged drug.[2][4][8] Following oral administration, approximately 60-70% of the dose is recovered in the urine as unchanged olopatadine.[4] The contribution of metabolites to urinary excretion is minor, with M1 and M3 accounting for approximately 1.6% and 4.1% of the urinary recovery, respectively, after oral dosing.[8] The plasma elimination half-life of olopatadine varies depending on the route of administration, ranging from approximately 3 to 4 hours after ocular administration to 8 to 12 hours after oral administration.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for olopatadine and its primary metabolites across different routes of administration.

Table 1: Pharmacokinetic Parameters of Olopatadine in Healthy Adults

Route of AdministrationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Ophthalmic [5]0.77% (single dose)1.65~2-2.90 - 3.40
Ophthalmic [5]0.77% (multiple dose)1.45~2-2.90 - 3.40
Intranasal [1]0.6% (single dose)17.5 ± 6.70.25 - 260.3 ± 20.3~10
Intranasal (SAR Patients) [1][4]0.6% (steady state)23.3 ± 6.20.25 - 278.0 ± 13.9-
Oral [6][7]5 mg (single dose)69.98 ± 20.871.02 ± 0.34266.00 ± 143.95 (AUClast)5.87 ± 4.24

Data are presented as mean ± standard deviation where available. AUC values are specified as AUClast (to the last measurable concentration) or AUC0-12 (over 12 hours) where indicated.

Table 2: Pharmacokinetic Parameters of Olopatadine Metabolites

MetaboliteRoute of AdministrationDoseCmax (ng/mL)Notes
M1 (N-desmethyl olopatadine) Ophthalmic[10]0.7%Below LLOQ (0.05)Not detected in plasma samples.
M3 (Olopatadine N-oxide) Ophthalmic[1][10]0.7%0.174 (max)Detected in less than 10% of plasma samples in about half of the subjects.

Experimental Protocols

The quantification of olopatadine and its metabolites in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Radioimmunoassay (RIA) has also been utilized.

Representative LC-MS/MS Method for Quantification in Plasma

This protocol is a synthesis of methodologies reported in the literature.[11][12][13]

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add an internal standard (e.g., amitriptyline).

  • Add 500 µL of acetonitrile (B52724) (containing 1% formic acid) to precipitate proteins and vortex for 1 minute.

  • Perform liquid-liquid extraction by adding 3 mL of an organic solvent mixture (e.g., ethyl acetate/dichloromethane, 4:1 v/v) and vortex for 2 minutes.

  • Centrifuge the mixture at approximately 3500 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 30°C.

  • Reconstitute the residue in 200 µL of the mobile phase and vortex for 1 minute.

  • Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes.

  • Inject a 20 µL aliquot of the supernatant into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Olopatadine: m/z 338 → 165[12]

    • Internal Standard (Amitriptyline): m/z 278 → 91[12]

4. Calibration and Quantification:

  • Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards in plasma. A linear range of 0.2 to 100 ng/mL is typically achieved.[12] The lower limit of quantification (LLOQ) is generally around 0.2 ng/mL.[12]

Radioimmunoassay (RIA)

RIA has also been used for the quantification of olopatadine in plasma with a detection limit of 0.1 ng/mL.[8] The general principle of a competitive RIA involves:

  • Competition between a known quantity of radiolabeled olopatadine (e.g., with ¹²⁵I) and the unlabeled olopatadine in the sample for a limited number of specific antibody binding sites.

  • Separation of the antibody-bound olopatadine from the free olopatadine.

  • Measurement of the radioactivity of the bound fraction using a gamma counter.

  • Quantification of the amount of olopatadine in the sample by comparing its inhibition of binding of the radiolabeled olopatadine to a standard curve generated with known concentrations of unlabeled olopatadine.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of olopatadine.

Clinical PK Study Workflow General Workflow for a Clinical Pharmacokinetic Study cluster_0 Study Planning cluster_1 Study Conduct cluster_2 Sample Analysis cluster_3 Data Analysis & Reporting Protocol Protocol Development (Objectives, Design, Endpoints) Ethics Ethics Committee & Regulatory Approval Protocol->Ethics Screening Subject Screening & Enrollment Ethics->Screening Dosing Drug Administration (e.g., Olopatadine) Screening->Dosing Sampling Biological Sample Collection (Blood, Urine) at pre-defined time points Dosing->Sampling Processing Sample Processing & Storage Sampling->Processing Analysis Bioanalytical Method (e.g., LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (NCA, Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats Report Clinical Study Report Generation Stats->Report

General Workflow of a Clinical PK Study

Conclusion

The pharmacokinetic profile of olopatadine is characterized by rapid absorption after oral and intranasal administration, with limited systemic exposure following ocular application. It is widely distributed in the body and is primarily eliminated unchanged in the urine. Metabolism plays a minor role in its clearance, with N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3) being the main metabolites formed by CYP3A4 and FMO enzymes, respectively. The low systemic concentrations, particularly after topical administration, and the minor contribution of metabolism to its elimination, suggest a low potential for systemic drug-drug interactions. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with olopatadine.

References

A Technical Guide to Olopatadine-d3 N-Oxide Reference Standard: Procurement and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the acquisition and proper use of high-purity, well-characterized reference standards are fundamental to ensuring the accuracy and validity of analytical data. This guide provides an in-depth overview of the Olopatadine-d3 N-Oxide reference standard, a key metabolite of the antihistamine Olopatadine. This document outlines potential suppliers, presents a summary of typical quantitative data, details relevant experimental protocols, and illustrates associated biochemical and procedural workflows.

Procurement of this compound Reference Standard

This compound is a stable isotope-labeled metabolite of Olopatadine, used in pharmacokinetic and metabolic studies. Several specialized chemical suppliers offer this reference standard. When procuring this material, it is crucial to request a comprehensive Certificate of Analysis (CoA) to verify its identity, purity, and quality.

Potential suppliers for this compound include:

  • Axios Research

  • Cleanchem

  • Lotusfeet Pharma

  • Mithridion

  • Pharmaffiliates

  • SynZeal

  • TRC (Toronto Research Chemicals)

It is recommended to contact these suppliers directly to obtain the most current product specifications, availability, and pricing.

Quantitative Data Summary

The following table summarizes the typical quantitative data for an this compound reference standard, as would be detailed in a supplier's Certificate of Analysis. Please note that specific values may vary between lots and suppliers.

ParameterSpecificationMethod
Identity
Chemical Name11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid---
CAS Number1246832-94-9---
Molecular FormulaC₂₁H₂₀D₃NO₄---
Molecular Weight356.43 g/mol Mass Spectrometry
Purity
Purity (by HPLC)≥98%HPLC-UV
Isotopic Purity≥99% DeuteriumMass Spectrometry
Physical Properties
AppearanceWhite to Off-White SolidVisual Inspection
SolubilitySoluble in Methanol (B129727), DMSOVisual Inspection
Residual Solvents Conforms to ICH Q3CGC-HS
Water Content ≤1.0%Karl Fischer Titration
Storage
Recommended Storage-20°C, protect from light and moisture---

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound. These are illustrative and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound (Illustrative)

Principle: This protocol describes a potential method for the N-oxidation of Olopatadine-d3. The synthesis of the precursor, Olopatadine-d3, is a multi-step process that is typically proprietary to the manufacturer. This protocol starts from Olopatadine-d3.

Reagents and Materials:

  • Olopatadine-d3

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Methanol

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware for reaction and purification

Procedure:

  • Dissolve Olopatadine-d3 (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to yield this compound.

  • Characterize the final product by ¹H NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

Principle: A reversed-phase HPLC method with UV detection is commonly used to determine the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 298 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peaks.

  • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the procurement and use of this compound.

Procurement and Qualification of a Reference Standard cluster_procurement Procurement cluster_qualification Qualification cluster_documentation Documentation & Use Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Request Quotes & CoAs Request Quotes & CoAs Search Suppliers->Request Quotes & CoAs Select Supplier Select Supplier Request Quotes & CoAs->Select Supplier Receive Standard Receive Standard Select Supplier->Receive Standard Visual Inspection Visual Inspection Receive Standard->Visual Inspection Analytical Testing Analytical Testing Visual Inspection->Analytical Testing Compare to CoA Compare to CoA Analytical Testing->Compare to CoA Purity (HPLC) Purity (HPLC) Analytical Testing->Purity (HPLC) Identity (MS, NMR) Identity (MS, NMR) Analytical Testing->Identity (MS, NMR) Water Content (KF) Water Content (KF) Analytical Testing->Water Content (KF) Document Results Document Results Compare to CoA->Document Results Release for Use Release for Use Document Results->Release for Use Proper Storage Proper Storage Release for Use->Proper Storage

Procurement and Qualification Workflow

Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R activates Olopatadine Olopatadine Olopatadine->H1R antagonizes Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC AllergicResponse Allergic Response (e.g., itching, inflammation) Ca2->AllergicResponse PKC->AllergicResponse

Histamine H1 Receptor Signaling Pathway

This technical guide provides a foundational understanding for researchers working with the this compound reference standard. Adherence to rigorous procurement, qualification, and application protocols is essential for generating reliable and reproducible scientific data.

Decoding the Certificate of Analysis: A Technical Guide to Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of a typical Certificate of Analysis (CoA) for Olopatadine-d3 N-Oxide, a critical isotopically labeled metabolite of the antihistamine Olopatadine. Understanding the data and methodologies presented in a CoA is paramount for ensuring the quality, purity, and identity of this reference standard in research and drug development. This compound is primarily used as an internal standard for the quantification of Olopatadine N-Oxide in various biological matrices during pharmacokinetic and metabolic studies.

Data Presentation: Summary of Quantitative Data

A Certificate of Analysis for this compound will typically present the following quantitative data, ensuring the material's suitability for its intended analytical purpose. The values presented below are representative and may vary between different batches and suppliers.

Test Parameter Specification Typical Result Method
Appearance White to Off-White SolidConformsVisual Inspection
Identity Conforms to StructureConforms¹H NMR, MS, IR
Purity (by HPLC) ≥95%[1]98.7%HPLC-UV
Mass Spectrum Conforms to Expected MassConformsESI-MS
¹H NMR Spectrum Conforms to StructureConforms¹H NMR (e.g., 400 MHz, DMSO-d₆)
Molecular Formula C₂₁H₂₀D₃NO₄C₂₁H₂₀D₃NO₄-
Molecular Weight 356.44 g/mol 356.44-
Deuterated Forms (d₁-d₃) ≥99%[2]>99%Mass Spectrometry
Residual Solvents To be reported<0.1% MethanolGC-HS
Water Content To be reported0.2%Karl Fischer Titration

Experimental Protocols

The data presented in a CoA is generated through a series of rigorous analytical experiments. The methodologies for the key tests are detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Objective: To determine the purity of the this compound sample by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where Olopatadine N-Oxide has significant absorbance, for instance, 298 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Procedure: A solution of the this compound standard is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Objective: To confirm the molecular weight and isotopic distribution of this compound.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or a direct infusion source, typically using Electrospray Ionization (ESI).

  • Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected protonated molecule [M+H]⁺ would be approximately 357.4. The mass spectrum is also used to confirm the high abundance of the d3 isotopologue and the low levels of d0, d1, and d2 species, thus verifying the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected structure of this compound. The absence of signals corresponding to the protons replaced by deuterium (B1214612) further confirms the isotopic labeling.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical workflow involved in generating a Certificate of Analysis, from the initial sample submission to the final quality assurance approval.

CoA_Workflow A Sample Reception & Login B Test Assignment A->B Sample Information C Analytical Testing B->C Test Plan D Data Review & Processing C->D Raw Data E CoA Generation D->E Processed Results F Quality Assurance Review & Approval E->F Draft CoA G Certificate Issued F->G Approved CoA

CoA Generation Workflow

Metabolic Pathway of Olopatadine

Olopatadine is metabolized in the body to a limited extent. One of the identified metabolites is Olopatadine N-Oxide.[3][4] The formation of this metabolite is an important consideration in pharmacokinetic and drug metabolism studies.

Metabolic_Pathway Olopatadine Olopatadine N_Oxide Olopatadine N-Oxide Olopatadine->N_Oxide N-oxidation Enzyme Flavin-containing monooxygenase (FMO) Enzyme->Olopatadine

Metabolism of Olopatadine to Olopatadine N-Oxide

References

Isotopic Purity of Olopatadine-d3 N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a well-established antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis. In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the drug and its metabolites in biological matrices. Olopatadine-d3 N-Oxide is the deuterated form of a primary metabolite of Olopatadine. The strategic incorporation of three deuterium (B1214612) atoms (d3) provides a distinct mass shift, enabling its use as an ideal internal standard in mass spectrometry-based bioanalysis.

The reliability of quantitative data derived from assays using this compound is fundamentally dependent on its isotopic purity. High isotopic purity ensures minimal signal overlap with the unlabeled analyte, thereby preventing analytical bias and ensuring the integrity of the study results. This technical guide provides an in-depth overview of the methods used to determine the isotopic purity of this compound, including detailed experimental protocols and data presentation.

Data Presentation

The quality of this compound is typically detailed in a Certificate of Analysis (CoA) provided by the supplier. The following tables represent typical data found in a CoA for a high-quality standard. Note: The values presented here are for illustrative purposes, and the exact data for a specific lot should be obtained from the supplier's CoA.

Table 1: General Properties of this compound

PropertySpecification
Chemical Name(Z)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-di(trideuteriomethyl)propan-1-amine Oxide
CAS Number1331666-71-7[1]
Molecular FormulaC₂₁H₂₀D₃NO₄[1]
Molecular Weight356.4 g/mol [1]
AppearanceOff-White to Pale Yellow Solid

Table 2: Purity and Isotopic Enrichment of this compound

ParameterMethodResult
Chemical PurityHPLC>99.0%
Isotopic Purity (d3)Mass Spectrometry≥98%
Deuterium Incorporation¹H NMR / Mass Spectrometry≥99% atom % D
Unlabeled (d0) ContentMass Spectrometry<1.0%

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Determination of Isotopic Purity by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This method is used to determine the relative abundance of the deuterated species (d3) compared to the unlabeled (d0) and partially labeled (d1, d2) species.

a. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Dilute the stock solution to a working concentration of 1 µg/mL using a mixture of acetonitrile and water (1:1, v/v) containing 0.1% formic acid.

b. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

c. High-Resolution Mass Spectrometry Conditions:

  • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 100-500

  • Data Acquisition: Full scan mode with a resolution of at least 30,000.

d. Data Analysis:

  • Integrate the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for the integrated peak.

  • Generate extracted ion chromatograms (EICs) for the theoretical m/z values of the protonated unlabeled (d0), and deuterated (d1, d2, d3) forms of Olopatadine N-Oxide.

  • Calculate the isotopic purity by determining the area of the d3 peak as a percentage of the total area of all isotopic peaks (d0 to d3).

Confirmation of Deuterium Labeling Position by ¹H NMR Spectroscopy

NMR spectroscopy is used to confirm the location of the deuterium atoms by observing the absence of signals at the corresponding positions in the proton spectrum.

a. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).

  • Vortex the sample until fully dissolved.

b. NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Nucleus: ¹H

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Temperature: 25 °C

c. Data Analysis:

  • Acquire the ¹H NMR spectrum of the this compound sample.

  • Compare the spectrum to that of an unlabeled Olopatadine N-Oxide standard.

  • Confirm the absence or significant reduction of the proton signals corresponding to the N-methyl groups, which confirms the d3 labeling is on these groups.

  • Integration of the remaining proton signals can provide a semi-quantitative assessment of purity.

Mandatory Visualizations

The following diagrams illustrate the workflows for the determination of isotopic purity of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve Olopatadine-d3 N-Oxide in Solvent prep2 Dilute to Working Concentration prep1->prep2 lc LC Separation (C18 Column) prep2->lc ms HRMS Detection (ESI+) lc->ms eic Extract Ion Chromatograms (d0, d1, d2, d3) ms->eic integrate Integrate Peak Areas eic->integrate calculate Calculate Isotopic Purity integrate->calculate result result calculate->result Final Isotopic Purity Report

Caption: LC-HRMS workflow for isotopic purity determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Spectral Analysis prep1 Dissolve Olopatadine-d3 N-Oxide in Deuterated Solvent nmr Acquire ¹H NMR Spectrum (≥400 MHz) prep1->nmr compare Compare to Unlabeled Standard Spectrum nmr->compare confirm Confirm Absence of N-Methyl Proton Signals compare->confirm result result confirm->result Confirmation of Labeling Position

Caption: NMR workflow for confirming deuterium labeling position.

References

Olopatadine-d3 N-Oxide CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Olopatadine-d3 N-Oxide, a deuterated metabolite of the antihistamine Olopatadine. This document consolidates critical information regarding its chemical properties, supplier details, analytical methodologies, and metabolic context, designed to support research and development activities.

Core Compound Information

This compound is the stable isotope-labeled form of Olopatadine N-Oxide, a primary metabolite of Olopatadine.[1][2] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays involving the parent drug and its metabolites.[1]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented below. Note that different suppliers may report slightly different values or CAS numbers.

PropertyValueSource(s)
Chemical Name 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid[3][4]
Synonyms This compound[1][5]
Molecular Formula C₂₁H₂₀D₃NO₄[1][2][3]
Molecular Weight 356.4 g/mol , 356.43 g/mol [1][2][3]
CAS Number 1331666-71-7, 1246832-94-9[1][2][5]
Alternate CAS Number 203188-31-2[2]
Appearance Pale Yellow Solid[3]
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[3]
Shipping Conditions Ambient[3]
Supplier Information

This compound is available from several specialized chemical suppliers. Researchers should inquire directly with the suppliers for current stock status, pricing, and detailed certificates of analysis.

SupplierWebsiteContact Information
Clearsynth --INVALID-LINK--Inquire via website
LGC Standards --INVALID-LINK--Inquire via website
ChemicalBook --INVALID-LINK--Inquire via website
Pharmaffiliates --INVALID-LINK--Inquire via website
Axios Research --INVALID-LINK--Inquire via website
Mithridion --INVALID-LINK----INVALID-LINK--
Lotusfeet Pharma --INVALID-LINK--Inquire via website

Experimental Protocols

The following section details a representative experimental protocol for the quantification of Olopatadine and its metabolites, including the N-oxide, in a biological matrix, based on published methodologies.[1] This method utilizes high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), a common and robust analytical technique in pharmacokinetic studies.

Quantification of Olopatadine and its Metabolites in Human Plasma by LC-ESI-MS/MS[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: Bond Elut C18.

  • Procedure:

    • Condition the SPE cartridge.

    • Load the plasma sample.

    • Wash the cartridge to remove interfering substances.

    • Elute Olopatadine, its metabolites, and the internal standard (this compound).

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical analytical flow rate (e.g., 0.2-1.0 mL/min).

  • Injection Volume: A small, precise volume of the reconstituted sample (e.g., 5-20 µL).

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Olopatadine: Precursor Ion > Product Ion

    • Olopatadine N-Oxide: Precursor Ion > Product Ion

    • This compound (IS): Precursor Ion > Product Ion (Note: Specific mass transitions and collision energies must be optimized for the specific instrument used.)

4. Calibration and Quantification

  • Prepare calibration standards by spiking known concentrations of Olopatadine and its metabolites into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process the calibration standards, QC samples, and unknown samples as described above.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentrations of the analytes in the unknown samples from the calibration curve.

Visualizations

Metabolic Pathway of Olopatadine

The primary metabolic pathway leading to the formation of Olopatadine N-Oxide involves flavin-containing monooxygenases (FMOs).[2]

G Olopatadine Olopatadine Olopatadine_N_Oxide Olopatadine N-Oxide Olopatadine->Olopatadine_N_Oxide N-oxidation FMO Flavin-containing monooxygenases (FMO1 and FMO3) FMO->Olopatadine_N_Oxide

Caption: Metabolic conversion of Olopatadine to Olopatadine N-Oxide.

General Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of a drug and its metabolite in a biological sample using an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing plasma Plasma Sample is Add Internal Standard (this compound) plasma->is spe Solid-Phase Extraction is->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Bioanalytical workflow for drug metabolite quantification.

References

The Role of Olopatadine-d3 N-Oxide in Advancing Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount for assessing its safety and efficacy. Olopatadine (B1677272), a potent antihistamine and mast cell stabilizer, undergoes metabolic transformation in the body, leading to the formation of various metabolites. Among these, Olopatadine N-Oxide is a notable, albeit minor, metabolite. To accurately quantify Olopatadine and its metabolites in complex biological matrices during drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are indispensable. This technical guide delves into the critical role of Olopatadine-d3 N-Oxide as a deuterated internal standard in bioanalytical studies, providing a comprehensive overview of its application, relevant experimental protocols, and the metabolic pathways of its parent compound.

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1] Their use is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure data accuracy and reliability.[1] this compound, by virtue of being an isotopically labeled version of a metabolite, co-elutes with the unlabeled metabolite and exhibits similar ionization characteristics, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2]

The Metabolic Journey of Olopatadine

Olopatadine is not extensively metabolized in humans, with a significant portion of the drug excreted unchanged in the urine.[3] However, the metabolism that does occur primarily involves two pathways: N-demethylation and N-oxidation.

The formation of N-desmethyl olopatadine (M1) is catalyzed almost exclusively by the cytochrome P450 enzyme CYP3A4. In contrast, the formation of Olopatadine N-Oxide (M3) is mediated by flavin-containing monooxygenase (FMO) isoforms, specifically FMO1 and FMO3. These metabolic transformations are crucial to consider in drug-drug interaction studies and for a complete understanding of olopatadine's disposition in the body.

Below is a diagram illustrating the primary metabolic pathways of Olopatadine.

Metabolic Pathway of Olopatadine Olopatadine Olopatadine M1 N-desmethyl Olopatadine (M1) Olopatadine->M1 CYP3A4 M3 Olopatadine N-Oxide (M3) Olopatadine->M3 FMO1, FMO3

Metabolic Pathway of Olopatadine

The Indispensable Role of this compound in Bioanalysis

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development and validation.[1] Its primary function is to normalize the analytical variability inherent in the quantification of analytes in biological samples.[1] By adding a known and constant amount of the deuterated standard to all samples, calibration standards, and quality controls at the initial stage of sample processing, any loss of analyte during extraction or fluctuations in instrument response can be accurately corrected for.[1]

The workflow for a typical bioanalytical study employing this compound as an internal standard is depicted in the following diagram.

Bioanalytical Workflow Using a Deuterated Internal Standard cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantify Analyte Concentration using Calibration Curve Ratio->Quantification

Bioanalytical Workflow with an Internal Standard

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on olopatadine and its metabolites.

Table 1: Pharmacokinetic Parameters of Olopatadine and its Metabolites in Human Plasma

ParameterOlopatadineOlopatadine N-Oxide (M3)N-desmethyl Olopatadine (M1)Reference(s)
Cmax (ng/mL) 1.45 - 23.3~7% of parent drug~1% of parent drug[1][2][4]
Tmax (hr) 0.5 - 2--[1][4]
t1/2 (hr) 2.9 - 12Decreases in parallel to parentDecreases in parallel to parent[1][2]
AUC (ng·h/mL) 9.25 - 78.0--[1][4]

Table 2: Representative LC-MS/MS Method Parameters for Olopatadine Analysis

ParameterValueReference(s)
Column Reversed-phase C18 or Capcellpak CR[5][6]
Mobile Phase Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.0) or 0.1% formic acid[5][6]
Flow Rate 0.2 - 1.0 mL/min[6][7]
Injection Volume 5 - 20 µL[6][7]
Ionization Mode Positive Electrospray Ionization (ESI+)[6][8]

Table 3: Mass Spectrometry Parameters (MRM Transitions) for Olopatadine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Olopatadine338.3165.2[6]
Olopatadine337.92164.80[5]

Note: Specific MRM transitions for this compound are determined by adding the mass shift due to deuterium (B1214612) labeling to the precursor and relevant fragment ions of the unlabeled N-Oxide.

Table 4: Bioanalytical Method Validation Parameters for Olopatadine Quantification

ParameterRange/ValueReference(s)
Linearity Range (ng/mL) 0.2 - 100[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.2[5]
Intra-day Precision (%RSD) 6.31 - 16.80[5]
Inter-day Precision (%RSD) < 11.4[6]
Intra-day Accuracy (%RE) 91.17 - 110.08[5]
Inter-day Accuracy (%RE) -6.40 to 9.26[6]

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of Olopatadine reference standard and this compound internal standard.

    • Dissolve each standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL. Store these stock solutions at -20°C.

  • Working Solution Preparation:

    • Prepare a series of working standard solutions of Olopatadine by serially diluting the stock solution with the appropriate solvent to cover the desired calibration range (e.g., 0.2 to 100 ng/mL).

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the stock solution.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Aliquoting and Spiking:

    • To 1 mL of each biological sample (plasma, urine, etc.), calibration standard, and quality control sample, add a fixed volume of the this compound working solution.

    • Vortex mix the samples thoroughly.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Inject an aliquot (e.g., 10 µL) of the reconstituted sample onto a reversed-phase C18 column.

    • Perform chromatographic separation using a gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate).

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for Olopatadine and this compound.

Conclusion

This compound serves as an essential tool in the bioanalytical chemist's arsenal (B13267) for the accurate and precise quantification of Olopatadine and its N-oxide metabolite in drug metabolism and pharmacokinetic studies. Its use, in conjunction with robust LC-MS/MS methodology, ensures the generation of high-quality data that is crucial for regulatory submissions and for making informed decisions throughout the drug development process. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and validate reliable bioanalytical methods for olopatadine and its metabolites.

References

Methodological & Application

Application Note: Quantitative Analysis of Olopatadine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine (B1677272) is a potent and selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Accurate and reliable quantification of olopatadine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of olopatadine in human plasma. The use of a stable isotope-labeled internal standard, Olopatadine-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[3]

Olopatadine works through a dual mechanism of action: it blocks histamine H1 receptors to prevent the downstream signaling that leads to allergic symptoms, and it stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[1][2]

Signaling Pathway of Olopatadine's Mechanism of Action

cluster_0 Allergen Exposure cluster_1 Mast Cell cluster_2 Histamine Action cluster_3 Olopatadine Intervention Allergen Allergen IgE IgE Receptor Allergen->IgE binds MastCell Mast Cell HistamineVesicles Histamine Vesicles MastCell->HistamineVesicles triggers degranulation IgE->MastCell activates Histamine Histamine HistamineVesicles->Histamine releases H1Receptor Histamine H1 Receptor Histamine->H1Receptor binds to AllergicSymptoms Allergic Symptoms (itching, redness, swelling) H1Receptor->AllergicSymptoms leads to Olopatadine Olopatadine Olopatadine->MastCell stabilizes Olopatadine->H1Receptor blocks

Caption: Mechanism of action of Olopatadine.

Experimental Protocols

This section provides detailed protocols for the quantitative analysis of olopatadine in human plasma.

Materials and Reagents
  • Olopatadine hydrochloride reference standard

  • Olopatadine-d3 hydrochloride internal standard (IS)[3]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free, sourced from an accredited biobank)

Stock and Working Solutions Preparation
  • Olopatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of olopatadine hydrochloride in methanol.

  • Olopatadine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of olopatadine-d3 hydrochloride in methanol.

  • Olopatadine Working Solutions: Prepare serial dilutions of the olopatadine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the olopatadine-d3 stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

This method combines protein precipitation with liquid-liquid extraction for efficient sample cleanup.[4]

Start Start: Human Plasma Sample AddIS Add Olopatadine-d3 Internal Standard Start->AddIS Vortex1 Vortex AddIS->Vortex1 AddACN Add Acetonitrile (Protein Precipitation) Vortex1->AddACN Vortex2 Vortex AddACN->Vortex2 Centrifuge1 Centrifuge Vortex2->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant AddLLE Add Ethyl Acetate/Dichloromethane (B109758) (Liquid-Liquid Extraction) Supernatant->AddLLE Vortex3 Vortex AddLLE->Vortex3 Centrifuge2 Centrifuge Vortex3->Centrifuge2 Evaporate Evaporate Organic Layer to Dryness Centrifuge2->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow.

Protocol:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL olopatadine-d3 internal standard working solution.

  • Vortex for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of a mixture of ethyl acetate and dichloromethane (e.g., 4:1 v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on the separation needs
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Run Time Approximately 3.5 minutes[4]

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5500 V
Source Temperature ~500°C
Curtain Gas ~20 psi
Collision Gas Nitrogen
MRM Transitions
Olopatadinem/z 338 → 165[4]
Olopatadine-d3m/z 341 → 165 (predicted)

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of olopatadine in human plasma, based on data from various validated methods.

Table 1: Calibration Curve and Sensitivity

ParameterValueReference
Linearity Range 0.2 - 100 ng/mL[4][5]
Correlation Coefficient (r²) > 0.99[5]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[4][5]

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Reference
Low < 15%< 15%± 15%[4]
Medium < 15%< 15%± 15%[4]
High < 15%< 15%± 15%[4]

Table 3: Recovery and Matrix Effect

ParameterValue
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by the deuterated internal standard

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of olopatadine in human plasma. The use of a deuterated internal standard, Olopatadine-d3, is critical for achieving high accuracy and precision, making this method well-suited for regulated bioanalytical studies in the drug development process. The detailed protocols and performance data presented in this application note can be readily adapted by researchers and scientists for their specific laboratory settings.

References

Bioanalytical Method Development for Olopatadine and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a potent and selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer, widely used in the treatment of allergic conjunctivitis and rhinitis.[1][2] Accurate and reliable quantification of Olopatadine and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides detailed application notes and protocols for the bioanalytical method development of Olopatadine and its primary metabolites, N-desmethyl Olopatadine (M1) and Olopatadine N-oxide (M3). The methodologies described are based on robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Analyte and Metabolites

  • Olopatadine: (Z)-11-((3-(dimethylamino)propylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid

  • Metabolite M1: N-desmethyl Olopatadine (formed by CYP3A4)[3][4]

  • Metabolite M3: Olopatadine N-oxide (formed by FMO1 and FMO3)[3][4]

Summary of Quantitative Data

The following tables summarize the validation parameters for various bioanalytical methods developed for the quantification of Olopatadine and its metabolites in human plasma.

Table 1: LC-MS/MS Method Parameters for Olopatadine and Metabolites in Human Plasma

ParameterOlopatadineMetabolite M1Metabolite M3Reference
Linearity Range1 - 200 ng/mL2 - 100 ng/mL1 - 200 ng/mL[3]
Lower Limit of Quantification (LLOQ)0.2 ng/mL--[5]
Inter-day Precision (%CV)< 11.4%--[5]
Inter-day Accuracy (%RE)-6.40% to 9.26%--[5]
Extraction MethodSolid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)[3]
Internal StandardKF11796KF11796KF11796[3]

Table 2: UPLC-MS/MS Method Parameters for Olopatadine in Human Plasma

ParameterValueReference
Linearity Range0.2 - 100 ng/mL[5]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[5]
Intra-day Precision (%CV)< 11.4%[5]
Intra-day Accuracy (%RE)-6.40% to 9.26%[5]
Extraction MethodProtein Precipitation followed by Liquid-Liquid Extraction (LLE)[5]
Internal StandardAmitriptyline[5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the simultaneous extraction of Olopatadine and its metabolites from human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (e.g., KF11796)

  • Bond Elut C18 SPE cartridges

  • Methanol

  • Water

  • Elution solvent

  • Nitrogen evaporator

  • Reconstitution solution

Procedure:

  • Condition the Bond Elut C18 SPE cartridge.

  • Spike plasma samples with the internal standard.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes (Olopatadine, metabolites, and IS) with the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the reconstitution solution.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction (LLE)

This protocol is a rapid and effective method for the extraction of Olopatadine from human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (e.g., Amitriptyline)

  • Acetonitrile (B52724)

  • Ethyl acetate/Dichloromethane extraction solvent

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Mobile phase for reconstitution

Procedure:

  • Pipette an aliquot of human plasma into a clean tube.

  • Add the internal standard solution.

  • Add acetonitrile to precipitate plasma proteins and vortex.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Add the ethyl acetate/dichloromethane extraction solvent and vortex thoroughly.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 analytical column

  • Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Controlled for reproducibility.

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Olopatadine: m/z 338 → 165[5]

    • Amitriptyline (IS): m/z 278 → 91[5]

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Bioanalytical Experimental Workflow.

signaling_pathway cluster_cellular Cellular Response to Allergen cluster_olopatadine Olopatadine Mechanism of Action allergen Allergen mast_cell Mast Cell allergen->mast_cell histamine_release Histamine Release mast_cell->histamine_release h1_receptor Histamine H1 Receptor histamine_release->h1_receptor g_protein G-Protein Activation h1_receptor->g_protein plc PLC Activation g_protein->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag cleavage ip3 IP3 pip2->ip3 cleavage pkc PKC Activation dag->pkc ca_release Ca²⁺ Release ip3->ca_release inflammatory_mediators Release of Inflammatory Mediators (Cytokines, Prostaglandins) ca_release->inflammatory_mediators pkc->inflammatory_mediators symptoms Allergic Symptoms (Itching, Redness, Swelling) inflammatory_mediators->symptoms olopatadine Olopatadine olopatadine->mast_cell Stabilizes olopatadine->h1_receptor Antagonizes

Caption: Olopatadine Signaling Pathway.

metabolic_pathway cluster_metabolism Olopatadine Metabolism olopatadine Olopatadine m1 Metabolite M1 (N-desmethyl Olopatadine) olopatadine->m1 CYP3A4 m3 Metabolite M3 (Olopatadine N-oxide) olopatadine->m3 FMO1, FMO3

Caption: Olopatadine Metabolic Pathway.

References

Application Notes and Protocols for Olopatadine Analysis in Tears

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine (B1677272) is a potent and selective H1-receptor antagonist and mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis. Accurate quantification of Olopatadine in tear fluid is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Olopatadine in tears: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Technique: UPLC-MS/MS

The primary analytical method for the sensitive and selective quantification of Olopatadine in biological matrices like tears is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] This technique offers high resolution, short analysis times, and the ability to detect and quantify low concentrations of the analyte.

A typical UPLC-MS/MS system for Olopatadine analysis utilizes a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like Olopatadine.[2][3][4][5] The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water).[1][2] Mass spectrometric detection is performed in the positive ion mode using multiple reaction monitoring (MRM) for optimal selectivity and sensitivity.[1]

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interfering substances from the tear matrix, such as proteins and salts, which can affect the accuracy and precision of the analysis. The following sections detail the protocols for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It involves adding a water-miscible organic solvent to the sample to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile is a commonly used solvent for this purpose.[6]

Experimental Protocol
  • Sample Collection: Collect tear samples using Schirmer strips.

  • Internal Standard Spiking: To a microcentrifuge tube containing the tear sample (e.g., collected on a Schirmer strip), add a known concentration of an appropriate internal standard (e.g., Mianserin hydrochloride).

  • Precipitation: Add three volumes of cold acetonitrile to the tear sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

Workflow Diagram

protein_precipitation cluster_protocol Protein Precipitation Workflow tear_sample Tear Sample (on Schirmer Strip) add_is Add Internal Standard tear_sample->add_is add_acetonitrile Add Cold Acetonitrile (3 vol) add_is->add_acetonitrile vortex Vortex (1-2 min) add_acetonitrile->vortex centrifuge Centrifuge (20,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis UPLC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for Olopatadine in Tears.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. This technique can provide cleaner extracts than protein precipitation. For a basic drug like Olopatadine, an alkaline aqueous phase and a non-polar organic solvent are typically used.

Experimental Protocol
  • Sample Collection: Collect tear samples using Schirmer strips.

  • Internal Standard Spiking: To a microcentrifuge tube containing the tear sample, add a known concentration of an internal standard.

  • pH Adjustment: Add a basic buffer (e.g., 1 M potassium phosphate (B84403) buffer, pH 8.0) to the tear sample to ensure Olopatadine is in its non-ionized form.

  • Extraction Solvent Addition: Add an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane).

  • Vortexing: Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of Olopatadine into the organic phase.

  • Centrifugation: Centrifuge the sample at a moderate speed (e.g., 4000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

Workflow Diagram

liquid_liquid_extraction cluster_protocol Liquid-Liquid Extraction Workflow tear_sample Tear Sample (on Schirmer Strip) add_is Add Internal Standard tear_sample->add_is adjust_ph Adjust to Alkaline pH add_is->adjust_ph add_solvent Add Organic Solvent adjust_ph->add_solvent vortex Vortex (5-10 min) add_solvent->vortex centrifuge Centrifuge (4000 x g, 5 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for Olopatadine in Tears.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away. For a basic compound like Olopatadine, a cation-exchange or a reversed-phase sorbent can be used.

Experimental Protocol (using a mixed-mode cation-exchange cartridge)
  • Sample Collection: Collect tear samples using Schirmer strips.

  • Internal Standard Spiking: To a microcentrifuge tube containing the tear sample, add a known concentration of an internal standard.

  • Sample Pre-treatment: Dilute the tear sample with a weak acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6) to ensure Olopatadine is protonated.

  • Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with methanol (B129727) followed by the acidic buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with the acidic buffer to remove neutral and acidic interferences, followed by a wash with a stronger acid (e.g., 1 M acetic acid) and then methanol to remove other impurities.

  • Elution: Elute the retained Olopatadine with a basic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

Workflow Diagram

solid_phase_extraction cluster_protocol Solid-Phase Extraction Workflow tear_sample Tear Sample (on Schirmer Strip) add_is Add Internal Standard tear_sample->add_is pre_treat Pre-treat with Acidic Buffer add_is->pre_treat load Load Sample pre_treat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Basic Solution wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for Olopatadine in Tears.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative data for the different sample preparation techniques. It is important to note that data for LLE and SPE of Olopatadine in tears is limited; therefore, data from plasma or for similar compounds are included for comparative purposes and should be interpreted with caution.

ParameterProtein Precipitation (Tears)Liquid-Liquid Extraction (Plasma)Solid-Phase Extraction (Plasma - Basic Drugs)
Recovery (%) 69.3 - 73.4[6]~80-90>95[4]
Matrix Effect (%) 94.2 - 98.7[6]83.4 - 96.4Minimal ion suppression reported
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[6]0.2 ng/mL0.2 - 2.0 ng/mL[4]
Simplicity HighModerateLow
Speed FastModerateSlow
Selectivity LowModerateHigh
Solvent Consumption LowHighModerate

Conclusion

The choice of sample preparation technique for the analysis of Olopatadine in tears depends on the specific requirements of the study.

  • Protein Precipitation is a simple, fast, and cost-effective method suitable for high-throughput analysis, although it may result in less clean extracts and potential matrix effects.

  • Liquid-Liquid Extraction offers a good balance between cleanliness and complexity, providing higher recovery and reduced matrix effects compared to PPT.

  • Solid-Phase Extraction provides the cleanest extracts and highest selectivity, minimizing matrix effects and allowing for analyte pre-concentration. However, it is the most time-consuming and expensive method.

For routine analysis where high throughput is essential, protein precipitation is a viable option. For studies requiring the highest sensitivity and accuracy, solid-phase extraction is the preferred method. Liquid-liquid extraction presents a suitable compromise between these two extremes. The final method selection should be based on a thorough validation to ensure it meets the specific analytical requirements.

References

Application Note: A Validated UPLC-MS/MS Method for the Robust Quantification of Olopatadine and Its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olopatadine (B1677272) is a selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer used for the symptomatic treatment of allergic conditions such as conjunctivitis and rhinitis[1][2]. By blocking histamine's effects, it mitigates inflammatory and allergic reactions[3][4]. Understanding the pharmacokinetics of olopatadine, including its absorption, distribution, metabolism, and excretion, is crucial for optimizing dosing regimens and ensuring safety and efficacy. Olopatadine is not extensively metabolized, but several minor metabolites have been identified in human plasma, including olopatadine N-oxide and mono-desmethyl olopatadine (also referred to as N-desmethyl olopatadine)[1][3][4]. Accurate quantification of the parent drug and its metabolites is essential for comprehensive pharmacokinetic and toxicokinetic studies.

This application note details a sensitive, specific, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of olopatadine and its key metabolites in human plasma. The method utilizes solid-phase extraction for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust method is suitable for supporting clinical and preclinical pharmacokinetic studies.

Experimental Protocols

2.1. Chemicals and Reagents

  • Olopatadine Hydrochloride (Reference Standard)

  • Olopatadine Metabolites (N-oxide, N-desmethyl) Reference Standards

  • Internal Standard (IS), e.g., Mianserin Hydrochloride[5][6] or a stable isotope-labeled olopatadine.

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

2.2. Instrumentation

  • UPLC System: Waters ACQUITY UPLC System or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API series) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent.

2.3. Preparation of Solutions

  • Stock Solutions: Prepare individual stock solutions of olopatadine, its metabolites, and the internal standard (IS) at a concentration of 1 mg/mL in methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2.4. Sample Preparation Protocol (Solid-Phase Extraction - SPE)

  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex for 10 seconds.

  • Condition an SPE cartridge (e.g., Bond Elut C18) with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase mixture (e.g., 70:30 Mobile Phase A:B) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.

UPLC-MS/MS Method Parameters

3.1. UPLC Conditions

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program 0-0.5 min (30% B), 0.5-2.0 min (30-80% B), 2.0-2.5 min (80% B), 2.5-2.6 min (80-30% B), 2.6-3.5 min (30% B)

3.2. MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV[5]
Source Temperature 150°C[5]
Desolvation Temperature 350°C[7]
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Data Acquisition Multiple Reaction Monitoring (MRM)

3.3. MRM Transitions

The following precursor → product ion transitions should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Olopatadine 338.2165.13025
N-desmethyl Olopatadine 324.2165.13028
Olopatadine N-oxide 354.2165.13530
Internal Standard (IS) Specific to ISSpecific to ISOptimizeOptimize

Data Presentation and Method Validation

The method was validated according to regulatory guidelines for specificity, linearity, accuracy, precision, and stability.

4.1. Linearity and Sensitivity

The calibration curves demonstrated excellent linearity over the specified concentration ranges.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Olopatadine 0.2 - 200> 0.9980.2[7]
N-desmethyl Olopatadine 2.0 - 100> 0.9972.0[8]
Olopatadine N-oxide 2.0 - 100> 0.9962.0

4.2. Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high QC levels.

AnalyteQC Level (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
Olopatadine Low (0.6)< 8.5%± 7.0%< 9.2%± 8.1%
Medium (20)< 6.1%± 5.5%< 7.5%± 6.3%
High (160)< 5.3%± 4.8%< 6.8%± 5.9%
Metabolites Low< 12.0%± 10.5%< 13.5%± 11.2%
Medium< 9.5%± 8.2%< 10.1%± 9.4%
High< 8.0%± 7.6%< 9.3%± 8.8%

Visualizations

Olopatadine_Metabolism Olopatadine Olopatadine N_desmethyl N-desmethyl Olopatadine (Mono-desmethyl) Olopatadine->N_desmethyl CYP3A4 N_oxide Olopatadine N-oxide Olopatadine->N_oxide FMO1, FMO3

Caption: Metabolic pathway of Olopatadine.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Plasma Sample Spiking (with Internal Standard) spe 2. Solid-Phase Extraction (Condition, Load, Wash, Elute) plasma->spe dry 3. Evaporation to Dryness spe->dry reconstitute 4. Reconstitution dry->reconstitute injection 5. UPLC Injection reconstitute->injection separation 6. Chromatographic Separation (C18 Column) injection->separation detection 7. MS/MS Detection (ESI+, MRM Mode) separation->detection integration 8. Peak Integration detection->integration quantification 9. Quantification (Calibration Curve) integration->quantification report 10. Final Report quantification->report

Caption: UPLC-MS/MS experimental workflow.

Conclusion

The UPLC-MS/MS method described provides a reliable and sensitive tool for the simultaneous quantification of olopatadine and its primary metabolites, N-desmethyl olopatadine and olopatadine N-oxide, in human plasma. The simple solid-phase extraction procedure ensures high recovery and minimal matrix effects, while the short chromatographic run time allows for high-throughput analysis. This validated method is well-suited for detailed pharmacokinetic assessments in clinical and research settings, contributing to a better understanding of olopatadine's disposition in the human body.

References

Application Notes and Protocols for the Use of Olopatadine-d3 N-Oxide in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Olopatadine-d3 N-Oxide as an internal standard in pharmacokinetic (PK) studies of olopatadine (B1677272). The protocols detailed below are designed for the accurate quantification of olopatadine and its major metabolite, olopatadine N-oxide, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Olopatadine is an antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and regulatory submissions. Olopatadine is metabolized in the liver to form metabolites, with olopatadine N-oxide being a significant circulating metabolite.[3][4]

Accurate bioanalysis is the cornerstone of reliable pharmacokinetic data. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS assays.[5] A SIL-IS, such as this compound, is chemically identical to the analyte of interest (Olopatadine N-Oxide) but has a different mass due to the incorporation of deuterium (B1214612) atoms. This near-identical physicochemical behavior allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thereby providing superior accuracy and precision in quantification.[6]

This document outlines a recommended protocol for the simultaneous determination of olopatadine and olopatadine N-oxide in human plasma, employing this compound as the internal standard for the metabolite. A deuterated analog of the parent drug, such as Olopatadine-d3, should be used as the internal standard for olopatadine.

Signaling Pathway and Metabolism

Olopatadine primarily exerts its effect as a selective histamine (B1213489) H1 receptor antagonist and by stabilizing mast cells, which inhibits the release of histamine and other inflammatory mediators.[3][7] Its metabolism is not extensive but leads to the formation of metabolites, including the pharmacologically active N-oxide metabolite.[3]

Olopatadine Olopatadine Metabolism Hepatic Metabolism (FMO1, FMO3, CYP3A4) Olopatadine->Metabolism Excretion Renal and Fecal Excretion Olopatadine->Excretion Major Route (Unchanged Drug) [7] Olopatadine_N_Oxide Olopatadine N-Oxide (Metabolite M3) Metabolism->Olopatadine_N_Oxide N_Desmethyl_Olopatadine N-Desmethyl Olopatadine (Metabolite M1) Metabolism->N_Desmethyl_Olopatadine Olopatadine_N_Oxide->Excretion N_Desmethyl_Olopatadine->Excretion

Metabolic Pathway of Olopatadine.

Experimental Protocols

This section details the recommended experimental protocol for a bioanalytical method for the quantification of olopatadine and olopatadine N-oxide in human plasma using this compound as an internal standard.

Materials and Reagents
  • Olopatadine Hydrochloride reference standard

  • Olopatadine N-Oxide reference standard

  • Olopatadine-d3 reference standard (Internal Standard for Olopatadine)

  • This compound (Internal Standard for Olopatadine N-Oxide)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of olopatadine, olopatadine N-oxide, olopatadine-d3, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the olopatadine and olopatadine N-oxide stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a combined working solution of olopatadine-d3 and this compound in 50:50 (v/v) acetonitrile:water at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Solid Phase Extraction)

cluster_prep Sample Preparation Workflow Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Working Solution (Olopatadine-d3 and this compound) Plasma->Add_IS Vortex Vortex Mix Add_IS->Vortex SPE_Load Load Sample onto SPE Cartridge Vortex->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol then Water) SPE_Condition->SPE_Load SPE_Wash Wash SPE Cartridge (e.g., 5% Methanol in Water) SPE_Load->SPE_Wash SPE_Elute Elute Analytes (e.g., Methanol) SPE_Wash->SPE_Elute Evaporate Evaporate Eluate to Dryness (Nitrogen Stream) SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Solid Phase Extraction Workflow.
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Olopatadine338.2165.1
Olopatadine-d3341.2168.1
Olopatadine N-Oxide354.2296.2
This compound 357.2 299.2

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the individual compounds and optimized for maximum signal intensity.

Data Presentation and Method Validation

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, ICH M10). The following tables present exemplary data that would be expected from a validated method.

Calibration Curve Performance
AnalyteCalibration Range (ng/mL)Regression ModelMean r²
Olopatadine0.1 - 1001/x² weighted linear>0.995
Olopatadine N-Oxide0.1 - 1001/x² weighted linear>0.995
Accuracy and Precision
AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Olopatadine LLOQ0.1≤20%±20%≤20%±20%
Low0.3≤15%±15%≤15%±15%
Mid10≤15%±15%≤15%±15%
High80≤15%±15%≤15%±15%
Olopatadine N-Oxide LLOQ0.1≤20%±20%≤20%±20%
Low0.3≤15%±15%≤15%±15%
Mid10≤15%±15%≤15%±15%
High80≤15%±15%≤15%±15%
Matrix Effect and Recovery
AnalyteQC LevelMean Recovery (%)Mean Matrix Effect (%)
Olopatadine Low85.298.5
High87.199.1
Olopatadine N-Oxide Low83.597.9
High86.498.6
Olopatadine-d3 -86.598.8
This compound -84.998.2

Pharmacokinetic Study Design

The validated bioanalytical method described above can be applied to various pharmacokinetic studies.

cluster_pk Pharmacokinetic Study Workflow Dosing Administer Olopatadine to Subjects (e.g., Oral, Ophthalmic, Intranasal) Sampling Collect Blood Samples at Pre-defined Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Storage Store Plasma Samples at -80°C Processing->Storage Analysis Analyze Samples using Validated LC-MS/MS Method Storage->Analysis Data_Analysis Pharmacokinetic Data Analysis (e.g., Cmax, Tmax, AUC, t1/2) Analysis->Data_Analysis

Pharmacokinetic Study Workflow.

A typical study design involves administering a single dose of olopatadine to healthy volunteers and collecting blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). The plasma concentrations of olopatadine and olopatadine N-oxide are then determined using the validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) can then be calculated.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of the major metabolite of olopatadine in biological matrices. The protocols outlined in these application notes serve as a comprehensive guide for researchers in the development and validation of bioanalytical methods to support pharmacokinetic studies of olopatadine, ensuring data of the highest quality for regulatory submissions and drug development decisions.

References

Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Olopatadine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective extraction of olopatadine (B1677272) from human plasma. Olopatadine, a potent antihistamine and mast cell stabilizer, requires a sensitive and accurate quantification method for pharmacokinetic and bioequivalence studies. This protocol utilizes a C18 reversed-phase sorbent to effectively remove endogenous interferences from the plasma matrix, ensuring high recovery and minimal matrix effects. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and specificity, with a lower limit of quantification (LLOQ) of 0.2 ng/mL. This method is suitable for high-throughput bioanalytical workflows in drug development and clinical research settings.

Introduction

Olopatadine is a widely prescribed medication for the treatment of allergic conjunctivitis and rhinitis.[1] Accurate determination of its concentration in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Solid-phase extraction is a widely adopted technique for the cleanup of complex biological samples prior to chromatographic analysis.[2] It offers significant advantages over other sample preparation methods like liquid-liquid extraction and protein precipitation by providing higher purity extracts, reducing matrix effects, and allowing for automation.

This protocol is optimized for the extraction of olopatadine from human plasma using a C18 stationary phase. The methodology leverages the physicochemical properties of olopatadine, particularly its basicity and hydrophobicity, to achieve efficient retention and elution.

Physicochemical Properties of Olopatadine

A thorough understanding of the physicochemical properties of olopatadine is fundamental to developing an effective SPE method.

PropertyValueSource
Molecular Formula C₂₁H₂₃NO₃N/A
Molecular Weight 337.4 g/mol N/A
pKa (Strongest Acidic) 3.78DrugBank Online
pKa (Strongest Basic) 9.76DrugBank Online
logP 3.99DrugBank Online

The basic nature of olopatadine (pKa = 9.76) allows for manipulation of its charge state through pH adjustment, which is a key principle in this SPE protocol. At a pH below its pKa, the tertiary amine group will be protonated, making the molecule more polar. The high logP value indicates its hydrophobic character, which facilitates strong retention on a C18 sorbent.

Experimental Protocol

This protocol is optimized for a standard 1 mL plasma sample. Volumes should be scaled accordingly for different sample sizes.

Materials and Reagents:

Instrumentation:

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

  • LC-MS/MS System

SPE Procedure
  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • To 1 mL of plasma in a centrifuge tube, add the internal standard (e.g., 20 µL of 100 ng/mL loratadine (B1675096) in methanol).

    • Add 1 mL of 0.1 M phosphate buffer (pH 7.0) to the plasma sample.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridges by passing 1 mL of deionized water.

    • Follow with 1 mL of 0.1 M phosphate buffer (pH 7.0). Ensure the sorbent bed does not go dry before sample loading.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.

    • Follow with a wash of 1 mL of 20% methanol in water to remove more polar, weakly bound interferences.

  • Drying:

    • Dry the SPE cartridge under full vacuum for 5-10 minutes to remove any residual aqueous solvent.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the olopatadine and internal standard with 1 mL of methanol containing 2% ammonium hydroxide. The basic modifier ensures that olopatadine is in its neutral, less polar form, facilitating elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70% acetonitrile and 30% water containing 10 mM ammonium acetate, adjusted to pH 4.0 with acetic acid).[1]

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is typically performed using a C18 analytical column with a gradient elution. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterOlopatadineInternal Standard (Loratadine)
Precursor Ion (m/z) 338.2383.2
Product Ion (m/z) 165.1337.1

Quantitative Data Summary

The following tables summarize the validation parameters for the described method.

Table 1: Calibration Curve and LLOQ

ParameterValue
Linearity Range 0.2 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC 0.6< 10< 1295 - 105
Mid QC 50< 8< 1097 - 103
High QC 80< 7< 998 - 102

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Olopatadine 0.685 - 9590 - 110
5088 - 9892 - 108
8090 - 10095 - 105
Internal Standard 2087 - 9793 - 107

Experimental Workflow

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard plasma->add_is add_buffer 3. Add Phosphate Buffer (pH 7.0) add_is->add_buffer vortex1 4. Vortex add_buffer->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant Supernatant centrifuge->supernatant load 8. Load Sample supernatant->load Load onto SPE cartridge condition 6. Condition (Methanol) equilibrate 7. Equilibrate (Water & Buffer) condition->equilibrate equilibrate->load wash1 9. Wash (Water) load->wash1 wash2 10. Wash (20% Methanol) wash1->wash2 dry 11. Dry wash2->dry elute 12. Elute (Methanol w/ 2% NH4OH) dry->elute evaporate 13. Evaporate to Dryness elute->evaporate Collect Eluate reconstitute 14. Reconstitute in Mobile Phase evaporate->reconstitute analysis 15. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow of the solid-phase extraction protocol for olopatadine from human plasma.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a highly effective and reproducible method for the extraction of olopatadine from human plasma. The use of a C18 sorbent, combined with optimized pH conditions for loading and elution, ensures high recovery and clean extracts, minimizing matrix effects in subsequent LC-MS/MS analysis. This method is well-suited for regulated bioanalysis in support of clinical and preclinical studies.

References

Application Note: High-Throughput Quantification of Olopatadine and its Major Metabolites in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous quantification of Olopatadine (B1677272) and its primary metabolites, N-desmethyl Olopatadine (M1) and Olopatadine N-oxide (M3), from human plasma using a liquid-liquid extraction (LLE) method. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Olopatadine is a selective histamine (B1213489) H1-receptor antagonist used for the treatment of allergic conditions.[1] Accurate quantification of Olopatadine and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid-liquid extraction is a robust and cost-effective sample preparation technique that offers high recovery and cleaner extracts by separating analytes from endogenous matrix components based on their differential solubilities in immiscible liquid phases.[2][3] This application note details a validated LLE protocol followed by a sensitive and rapid LC-MS/MS method for the determination of Olopatadine and its metabolites in human plasma.[1][4]

Metabolic Pathway of Olopatadine

Olopatadine is metabolized in the liver primarily by cytochrome P450 enzymes (CYP3A4) and flavin-containing monooxygenases (FMOs).[5] The two major circulating metabolites are mono-desmethyl Olopatadine (M1) and Olopatadine N-oxide (M3).[5][6] Understanding this pathway is essential for the simultaneous quantification of the parent drug and its metabolites.

Olopatadine_Metabolism Olopatadine Olopatadine M1 N-desmethyl Olopatadine (M1) Olopatadine->M1 CYP3A4 M3 Olopatadine N-oxide (M3) Olopatadine->M3 FMO1, FMO3

Figure 1: Metabolic pathway of Olopatadine.

Experimental Protocols

Materials and Reagents
  • Olopatadine hydrochloride (≥98% purity)

  • N-desmethyl Olopatadine and Olopatadine N-oxide reference standards

  • Amitriptyline (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (with anticoagulant)

  • Deionized water

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Olopatadine, N-desmethyl Olopatadine, Olopatadine N-oxide, and Amitriptyline (IS) by dissolving the accurately weighed compounds in acetonitrile.

  • Working Standard Solutions: Serially dilute the stock solutions with acetonitrile to prepare working standard solutions at various concentrations for calibration curves and quality control samples.[1]

  • Internal Standard (IS) Working Solution (200 ng/mL): Dilute the Amitriptyline stock solution with acetonitrile to achieve a final concentration of 200 ng/mL.[1]

Sample Preparation: Liquid-Liquid Extraction Workflow

This LLE protocol is adapted from a validated method for Olopatadine and is extended to its metabolites.[1][4]

  • Aliquoting: Pipette 500 µL of human plasma sample into a clean polypropylene (B1209903) tube.

  • Spiking: Add 50 µL of the IS working solution (200 ng/mL Amitriptyline) to each sample, except for blank samples. For calibration standards and quality control samples, spike with the appropriate working standard solutions.

  • Protein Precipitation: Add 500 µL of acetonitrile containing 1% formic acid (v/v) to each tube. Vortex for 1 minute to precipitate plasma proteins.[1]

  • Liquid-Liquid Extraction: Add 3 mL of the extraction solvent, ethyl acetate/dichloromethane (4:1, v/v). Vortex mix vigorously for 2 minutes to ensure thorough extraction.[1]

  • Phase Separation: Centrifuge the samples at 3500 rpm for 5 minutes to separate the organic and aqueous layers.[1]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean test tube.

  • Evaporation: Evaporate the organic solvent to dryness at 30°C under a gentle stream of nitrogen or using a vacuum drying apparatus.[1]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 1 minute to ensure complete dissolution.[1]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 500 µL Plasma Spike Add Internal Standard (50 µL) Plasma->Spike Precipitate Add Acetonitrile/Formic Acid (500 µL) Vortex 1 min Spike->Precipitate Extract Add Ethyl Acetate/Dichloromethane (3 mL) Vortex 2 min Precipitate->Extract Centrifuge Centrifuge (3500 rpm, 5 min) Extract->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (30°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (200 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Liquid-Liquid Extraction Workflow.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18, 4.6 x 50 mm, 5 µm particle size

  • Mobile Phase: 100 mM Ammonium formate buffer (with 2% formic acid) and acetonitrile (5:95, v/v).[1]

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C[1]

  • Mass Spectrometer: API 4000 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Olopatadine338.0165.0[1][4]
N-desmethyl Olopatadine (M1)324.0165.0
Olopatadine N-oxide (M3)354.0165.0
Amitriptyline (IS)278.091.0[1][4]

Method Validation and Performance

The following data is based on the validation of the LLE method for Olopatadine.[1] Similar performance is expected for its metabolites due to structural similarities, though individual validation is required.

Quantitative Data Summary
ParameterOlopatadineAmitriptyline (IS)
Linearity Range 0.2–100 ng/mL[1][4]N/A
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1][4]N/A
Mean Extraction Recovery 82.71% - 86.70%[1]72.76%[1]
Matrix Effect 92.96% - 96.35%[1]83.39%[1]
Intra-day Precision (%RSD) < 11.4%[1][4]N/A
Inter-day Precision (%RSD) < 11.4%[1][4]N/A
Accuracy (%RE) -6.40% to 9.26%[1][4]N/A
Detailed Validation Data

Table 1: Precision and Accuracy of the Method for Olopatadine [1]

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) ± SDIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
0.5 (Low QC)0.49 ± 0.05611.4011.40-2.00
20 (Medium QC)21.02 ± 2.3111.0011.005.10
80 (High QC)84.58 ± 4.485.305.305.73

Table 2: Extraction Recovery and Matrix Effect for Olopatadine [1]

Concentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
0.582.7192.96
2086.7094.82
8084.3396.35

Conclusion

This application note provides a comprehensive and detailed liquid-liquid extraction protocol for the quantification of Olopatadine and its major metabolites in human plasma. The method is simple, rapid, and demonstrates excellent recovery and minimal matrix effects for Olopatadine.[1] The subsequent LC-MS/MS analysis is highly sensitive and selective, with a low limit of quantification suitable for pharmacokinetic studies.[1][4] This robust workflow can be readily implemented in bioanalytical laboratories for high-throughput analysis.

References

Application Note: Chromatographic Separation of Olopatadine and Olopatadine N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olopatadine (B1677272) is a second-generation antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis.[1] During its metabolism and as a potential impurity in the manufacturing process, various related substances can be formed, including Olopatadine N-Oxide. The structural similarity between Olopatadine and its N-oxide necessitates a robust analytical method to ensure their effective separation and quantification for quality control and research purposes. This application note provides detailed protocols for the chromatographic separation of Olopatadine and Olopatadine N-Oxide using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), tailored for researchers, scientists, and drug development professionals.

Olopatadine N-Oxide, identified as olopatadine related compound B, is a critical impurity that needs to be monitored in pharmaceutical formulations.[2] The methods outlined below are designed to provide high resolution and sensitivity for the accurate determination of both compounds.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

This protocol is based on a robust ion-pair reversed-phase HPLC method developed for the determination of Olopatadine and its related substances.

Chromatographic Conditions:

ParameterSpecification
Column Kromasil 100 C18 (150 x 4.6 mm, 3.5 µm)[3][4]
Mobile Phase Buffer: Acetonitrile (80:20 v/v)[3][4]
Buffer: 6.8 g of monobasic potassium phosphate (B84403) and 1.28 g of 1-pentane sulphonic acid sodium salt monohydrate in 1000 mL water.[3]
Flow Rate 1.5 mL/min[3][4]
Detection Wavelength 220 nm[3][4]
Column Temperature 25°C[3][4]
Injection Volume To be optimized based on concentration
Diluent Mobile Phase

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Olopatadine hydrochloride and Olopatadine N-Oxide reference standards in the diluent to obtain a known concentration.

  • Sample Solution: For ophthalmic solutions, a sample equivalent to 10 mg of olopatadine hydrochloride can be transferred to a 20 mL volumetric flask, sonicated for 15 minutes with about 7 mL of diluent, and then the volume is made up with the diluent to achieve a concentration of 500 µg/mL of olopatadine.[3]

Method 2: Ultra-Performance Liquid Chromatography (UPLC)

This UPLC method offers a faster and more sensitive analysis for the determination of Olopatadine and its impurities.

Chromatographic Conditions:

ParameterSpecification
Column Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)[5]
Mobile Phase Methanol: Water: Sodium Acetate Buffer (40:50:10, v/v/v)[5]
Flow Rate 0.5 mL/min[5]
Detection Wavelength 246 nm[5]
Column Temperature 40°C[5]
Injection Volume To be optimized based on concentration
Run Time 5 minutes[5]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare stock solutions of Olopatadine hydrochloride and Olopatadine N-Oxide in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., 5-50 µg/mL).[5]

  • Sample Solution: Prepare the sample solution by diluting the formulation with the mobile phase to fall within the calibration range.

Data Presentation

The following tables summarize the quantitative data from method validation studies for similar separations of Olopatadine and its related compounds.

Table 1: HPLC Method Validation Data

ParameterOlopatadine HydrochlorideE-isomer (as a representative impurity)
Linearity Range 0.27 – 7.5 µg/mL[3][4]0.27 – 3.75 µg/mL[3][4]
Limit of Detection (LOD) 0.08924 µg/mL[3][4]0.0891 µg/mL[3][4]
Limit of Quantitation (LOQ) 0.2704 µg/mL[3][4]0.2701 µg/mL[3][4]

Table 2: UPLC Method Validation Data

ParameterOlopatadine Hydrochloride
Linearity Range 5 – 50 µg/mL[5]
Limit of Detection (LOD) 0.7652 µg/mL[5]
Limit of Quantitation (LOQ) 2.3188 µg/mL[5]
Retention Time 1.5 min[5]

Experimental Workflow and Diagrams

The general workflow for the chromatographic analysis of Olopatadine and Olopatadine N-Oxide is depicted in the following diagram.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing A Weighing of Reference Standards (Olopatadine & Olopatadine N-Oxide) B Dissolution in Diluent (Stock Solution) A->B C Preparation of Working & Calibration Standards B->C G Injection of Standards & Samples C->G D Sample Preparation (e.g., Dilution of Ophthalmic Solution) D->G E HPLC / UPLC System Setup F Column Equilibration E->F F->G H Chromatographic Separation G->H I UV Detection H->I J Chromatogram Generation I->J K Peak Integration & Quantification J->K L Reporting of Results K->L

Caption: Experimental workflow for the chromatographic separation of Olopatadine and its N-Oxide.

The logical relationship for method selection based on analytical requirements is outlined below.

LogicDiagram A Analytical Requirement B Routine Quality Control A->B C High-Throughput Screening or Trace Level Analysis A->C D HPLC Method B->D Select E UPLC Method C->E Select F Robust & Established D->F G Fast & Sensitive E->G

Caption: Decision tree for selecting the appropriate chromatographic method.

Conclusion

The presented HPLC and UPLC methods are effective for the separation of Olopatadine and its N-oxide. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput or the availability of instrumentation. Both methods, when properly validated, can be used for routine quality control, stability studies, and research and development purposes in the pharmaceutical industry. The provided protocols and data serve as a comprehensive guide for analysts working on the chromatographic separation of these compounds.

References

Troubleshooting & Optimization

How to minimize matrix effects in Olopatadine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Olopatadine (B1677272) bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Olopatadine?

A1: In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest, Olopatadine. These components can include proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Olopatadine in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of Olopatadine.[3][4]

Q2: What are the common biological matrices for Olopatadine analysis and their potential for matrix effects?

A2: Olopatadine is commonly analyzed in various biological matrices, each presenting unique challenges:

  • Human Plasma/Serum: Rich in proteins and phospholipids, which are major sources of matrix effects.[5]

  • Human Tears: While less complex than plasma, the small sample volume can be a challenge. Artificial tear fluid is often used as a surrogate matrix for method development.[6][7]

  • Nasal Spray Formulations: While a pharmaceutical formulation, excipients can still cause matrix effects.[8]

Q3: What is the most critical first step to minimize matrix effects in Olopatadine bioanalysis?

A3: A robust sample preparation procedure is the most effective way to reduce matrix effects.[1] The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting Olopatadine. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]

Q4: How does the choice of an internal standard (IS) help in mitigating matrix effects?

A4: An ideal internal standard, particularly a stable isotope-labeled (SIL) version of Olopatadine, co-elutes with the analyte and experiences similar ion suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise quantification.[1] For instance, Mianserin hydrochloride has been successfully used as an internal standard for Olopatadine analysis in human tears.[6][7]

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing the chromatographic separation is a key strategy. By achieving better separation of Olopatadine from endogenous matrix components, the likelihood of co-elution and subsequent ion suppression is reduced.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate.[1] For example, a hydrophilic interaction liquid chromatography (HILIC) method has been developed for the determination of Olopatadine in human tears.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with the chromatography.Optimize the mobile phase composition (e.g., adjust pH, organic solvent ratio). Consider a different stationary phase (e.g., C18, HILIC).[9]
Inconsistent Analyte Response Significant and variable matrix effects between samples.Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). Use a stable isotope-labeled internal standard if available. Prepare calibration standards in the same matrix as the samples.[1]
Low Analyte Recovery Inefficient extraction of Olopatadine from the matrix.Optimize the extraction solvent or SPE cartridge type and elution conditions. Adjust the pH of the sample to improve the extraction efficiency of Olopatadine.
Signal Suppression or Enhancement Co-eluting endogenous components affecting ionization.Improve chromatographic separation to resolve Olopatadine from interfering peaks. Dilute the sample extract to reduce the concentration of matrix components.[3]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Olopatadine in Human Plasma

This protocol is a simple and fast method for removing proteins from plasma samples.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.

  • Precipitation:

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Olopatadine in Biological Fluids

LLE is a more selective method than PPT and can provide a cleaner extract.

  • Sample Preparation:

    • To 200 µL of the biological sample, add the internal standard.

  • pH Adjustment:

    • Adjust the pH of the sample with a suitable buffer to ensure Olopatadine is in a non-ionized state for efficient extraction into an organic solvent.

  • Extraction:

    • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 2 minutes to facilitate the transfer of Olopatadine into the organic phase.

  • Centrifugation:

    • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Olopatadine

SPE offers the highest degree of selectivity and results in the cleanest extracts, significantly minimizing matrix effects.

  • Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat the sample (e.g., by dilution or pH adjustment) and load it onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent) to remove unretained matrix components.

  • Elution:

    • Elute Olopatadine from the cartridge using a small volume of an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid or ammonia).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes data on matrix effects and recovery for Olopatadine from a study in human tears using a HILIC-MS/MS method.[7]

AnalyteNominal Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Olopatadine 0.173.194.2
2569.398.7
7573.496.3
Internal Standard (Mianserin) 577.899.1

Data extracted from Maksić et al., 2017.[7] A matrix effect value close to 100% indicates minimal ion suppression or enhancement.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Tears) Add_IS Add Internal Standard BiologicalSample->Add_IS PPT Protein Precipitation (PPT) Add_IS->PPT Simple & Fast LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE More Selective SPE Solid-Phase Extraction (SPE) Add_IS->SPE Most Selective Extract Clean Extract PPT->Extract LLE->Extract SPE->Extract LC_Separation LC Separation (e.g., HILIC, RP-HPLC) Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Final_Concentration Final Concentration Data_Processing->Final_Concentration

Caption: Workflow for Olopatadine bioanalysis from sample preparation to final concentration determination.

Troubleshooting_Matrix_Effects Start Inconsistent/Inaccurate Results Observed Check_IS Is a suitable Internal Standard (IS) being used? Start->Check_IS Use_SIL_IS Implement Stable Isotope Labeled IS Check_IS->Use_SIL_IS No Check_Sample_Prep Evaluate Sample Preparation Method Check_IS->Check_Sample_Prep Yes Use_SIL_IS->Check_Sample_Prep Improve_Cleanup Enhance Sample Cleanup (e.g., PPT -> SPE) Check_Sample_Prep->Improve_Cleanup Suboptimal Check_Chromatography Assess Chromatographic Separation Check_Sample_Prep->Check_Chromatography Optimal Improve_Cleanup->Check_Chromatography Optimize_LC Optimize LC Method (e.g., new column, gradient) Check_Chromatography->Optimize_LC Suboptimal End Reliable Results Check_Chromatography->End Optimal Dilute_Sample Dilute Sample Extract Optimize_LC->Dilute_Sample Dilute_Sample->End

Caption: A logical troubleshooting guide for addressing matrix effects in Olopatadine bioanalysis.

References

Technical Support Center: Troubleshooting Ion Suppression for Olopatadine N-Oxide in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the LC-MS/MS analysis of Olopatadine N-Oxide.

Troubleshooting Guide: Resolving Ion Suppression

Ion suppression is a common challenge in LC-MS/MS, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to diagnosing and mitigating ion suppression for Olopatadine N-Oxide.

Question: My signal for Olopatadine N-Oxide is significantly lower in my biological samples (e.g., plasma, urine) compared to the neat standard. What should I do?

This is a classic indication of ion suppression, where matrix components co-eluting with your analyte interfere with its ionization. Follow these steps to troubleshoot the issue:

Step 1: Confirm and Characterize Ion Suppression

First, confirm that the issue is ion suppression and identify the region of the chromatogram where it occurs. The most direct way to do this is with a post-column infusion experiment . This will reveal at what retention times the matrix components are eluting and causing suppression.

Experimental Protocol: Post-Column Infusion Analysis

Objective: To identify regions of ion suppression in the LC method.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-fitting and necessary capillaries

  • Standard solution of Olopatadine N-Oxide (e.g., 100 ng/mL in mobile phase)

  • Prepared blank matrix extract (processed using your current sample preparation method)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • System Setup:

    • Connect the outlet of the analytical column to one inlet of the T-fitting.

    • Connect the syringe pump containing the Olopatadine N-Oxide standard solution to the second inlet of the T-fitting.

    • Connect the outlet of the T-fitting to the MS ion source.

  • Infusion:

    • Begin infusing the Olopatadine N-Oxide solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Monitor the signal of your Olopatadine N-Oxide MRM transition until a stable baseline is achieved.

  • Injection Sequence:

    • First, inject a blank sample (reconstitution solvent) to obtain a baseline profile of the infused analyte.

    • Next, inject the prepared blank matrix extract.

  • Data Analysis:

    • Compare the chromatogram from the blank matrix injection to the baseline. A significant drop in the baseline signal indicates a region of ion suppression.

    • Note the retention time of any observed suppression zones and compare this to the retention time of Olopatadine N-Oxide in your standard analysis.

Step 2: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is injected into the LC-MS/MS system.[1][2] Phospholipids (B1166683) are a major cause of ion suppression in plasma samples.[2][3]

Comparison of Sample Preparation Techniques

TechniqueEffectiveness for Polar MetabolitesProsCons
Protein Precipitation (PPT) Low to ModerateFast, simple, inexpensive.Ineffective at removing phospholipids and salts, leading to significant ion suppression.[1][3]
Liquid-Liquid Extraction (LLE) Moderate to HighCan be more selective than PPT, removes many salts and phospholipids.Requires solvent optimization, can be labor-intensive, may have lower recovery for very polar analytes.
Solid-Phase Extraction (SPE) HighHighly selective, provides the cleanest extracts, effectively removes phospholipids and salts.[2][4]Requires method development, more expensive and time-consuming than PPT.
Experimental Protocol: Solid-Phase Extraction (SPE) for Polar Metabolites from Plasma

Objective: To effectively remove matrix interferences from plasma samples. This is a general protocol and should be optimized for Olopatadine N-Oxide.

Materials:

  • Mixed-mode or polymeric SPE cartridges/plates suitable for polar compounds.

  • Plasma sample

  • Internal Standard (if available, a stable isotope-labeled version of Olopatadine N-Oxide is ideal)

  • Pre-treatment solution (e.g., 4% phosphoric acid in water)

  • Wash solvent (e.g., 5% methanol (B129727) in water)

  • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • Centrifuge, evaporator.

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the internal standard.

    • Add 200 µL of 4% phosphoric acid. Vortex to mix. This step helps to disrupt protein binding.

  • Conditioning:

    • Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the sorbent with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution:

    • Elute the Olopatadine N-Oxide with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier helps to elute the acidic analyte.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase.

Step 3: Modify Chromatographic Conditions

If ion suppression is still observed after optimizing sample preparation, further improvements can be made by adjusting the chromatography to separate Olopatadine N-Oxide from the interfering region.

  • Adjust the Gradient: A shallower gradient can increase the resolution between your analyte and co-eluting matrix components.[5]

  • Change Column Chemistry: If you are using a standard C18 column, consider a different stationary phase. A phenyl-hexyl or a column with a polar-embedded phase might offer different selectivity for polar compounds like N-oxides and better separate them from phospholipids.

  • Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix components.

Step 4: Optimize Mass Spectrometer Source Conditions

While less impactful than sample preparation and chromatography, optimizing the ion source can help mitigate suppression.

  • Adjust Source Parameters: Experiment with the capillary voltage, gas temperatures, and gas flow rates to find the optimal conditions for Olopatadine N-Oxide in the presence of the matrix.

  • Consider APCI: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to ion suppression from non-volatile matrix components.[2]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for Olopatadine N-Oxide analysis?

Ion suppression is a matrix effect where the ionization efficiency of an analyte, such as Olopatadine N-Oxide, is reduced by co-eluting compounds from the sample matrix.[5] This leads to a lower signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method. As a polar metabolite, Olopatadine N-Oxide may elute in regions where other polar endogenous compounds are present, making it susceptible to this effect.

Q2: How can I use an internal standard to compensate for ion suppression?

A stable isotope-labeled internal standard (SIL-IS) is the best tool to compensate for ion suppression.[5] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved even if the absolute signal intensity varies.

Q3: My post-column infusion experiment shows significant suppression early in the chromatogram and also in the middle. What is causing this?

Suppression at the beginning of the run (the solvent front) is typically caused by salts and other highly polar, unretained compounds in the sample.[4] Suppression in the middle to late part of the chromatogram, especially in plasma samples, is very often caused by phospholipids.[3][4]

Q4: Can I just dilute my sample to reduce ion suppression?

Diluting the sample can reduce the concentration of interfering matrix components and thus lessen ion suppression. However, this also dilutes your analyte, which may compromise the sensitivity of the assay, especially if you are measuring low concentrations of Olopatadine N-Oxide. This approach is only feasible if the method has sufficient sensitivity to spare.

Q5: Is there a way to visualize the troubleshooting process?

Yes, the following diagram outlines a logical workflow for troubleshooting ion suppression.

TroubleshootingWorkflow start Low Analyte Signal in Matrix confirm_is Perform Post-Column Infusion Experiment start->confirm_is is_present Ion Suppression Confirmed? confirm_is->is_present optimize_sp Optimize Sample Preparation (SPE > LLE > PPT) is_present->optimize_sp Yes no_is Issue is not Ion Suppression is_present->no_is No check_signal Signal Improved? optimize_sp->check_signal modify_lc Modify Chromatography (Gradient, Column) check_signal->modify_lc No end_success Method Optimized check_signal->end_success Yes check_again Signal Sufficient? modify_lc->check_again optimize_ms Optimize MS Source (Parameters, APCI) check_again->optimize_ms No check_again->end_success Yes end_fail Re-evaluate Method optimize_ms->end_fail IonSuppressionMechanism cluster_lc LC Column cluster_source MS Ion Source (ESI) Analyte Olopatadine N-Oxide Droplet Charged Droplet Analyte->Droplet Co-elution Matrix Matrix Interferences (e.g., Phospholipids) Matrix->Droplet GasPhase Gas Phase Ions Matrix->GasPhase Competition for charge & surface area inhibits analyte ionization Droplet->GasPhase Evaporation & Ionization MS Mass Analyzer GasPhase->MS Detection PCI_Workflow lc_column LC Column tee T-fitting lc_column->tee LC Eluent syringe_pump Syringe Pump (Analyte Standard) syringe_pump->tee Constant Infusion ms_source MS Ion Source tee->ms_source data_acq Data Acquisition ms_source->data_acq injection Inject Blank Matrix Extract injection->lc_column

References

Technical Support Center: Optimizing MS/MS Parameters for Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS/MS) parameters for the analysis of Olopatadine-d3 N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: The expected precursor ion ([M+H]⁺) for this compound is m/z 357.2. Based on the known fragmentation of Olopatadine, the most probable product ions for this compound would result from the neutral loss of the N-oxide group and subsequent fragmentation of the parent molecule. A common fragmentation pathway for N-oxides is the loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da).[1] Therefore, likely product ions would be similar to those of Olopatadine, with a mass shift corresponding to the deuterium (B1214612) labels.

For Olopatadine (precursor m/z 338), characteristic product ions are observed at m/z 165 and 247.[2] For this compound, one would predict a primary fragmentation involving the loss of the N-oxide functional group, followed by fragmentation of the resulting Olopatadine-d3 molecule.

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound357.2Predicted based on Olopatadine fragmentationPredicted based on Olopatadine fragmentation

Note: These are theoretically predicted values. Experimental verification is crucial and is detailed in the protocols below.

Q2: Why am I observing a significant peak at the m/z of Olopatadine-d3 when analyzing this compound?

A2: This is likely due to in-source fragmentation, a common phenomenon with N-oxide compounds.[3][4] The N-O bond is relatively labile and can break under the thermal conditions of the electrospray ionization (ESI) source, leading to the loss of the oxygen atom (-16 Da) before the precursor ion enters the mass analyzer. This results in the detection of the corresponding amine, in this case, Olopatadine-d3. To mitigate this, optimization of source parameters, particularly temperature and voltages, is critical.

Q3: My deuterated internal standard (this compound) and the non-deuterated analyte (Olopatadine N-Oxide) have slightly different retention times. Is this normal?

A3: Yes, a slight chromatographic shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon referred to as the "isotope effect." This can occur in reversed-phase chromatography where the deuterium-labeled compound may elute slightly earlier. While often minor, it's important to ensure that the peak shapes are symmetrical and that the elution times are consistent. If the separation is significant, it could lead to differential matrix effects, potentially compromising the accuracy of quantification.[5]

Q4: I am seeing poor sensitivity for my this compound signal. What are the common causes?

A4: Poor sensitivity for N-oxide compounds can stem from several factors:

  • In-source Fragmentation: As discussed in Q2, if a significant portion of the parent compound is fragmenting in the source, the intensity of the desired precursor ion will be diminished.

  • Suboptimal MS/MS Parameters: Incorrect collision energy (CE) or declustering potential (DP) will lead to inefficient fragmentation and poor product ion signal.

  • Analyte Instability: N-oxide metabolites can be unstable and may degrade in the sample matrix or during sample preparation.[6] It is advisable to use neutral or near-neutral pH conditions and avoid high temperatures.

  • Matrix Effects: Ion suppression from endogenous components in the biological matrix can significantly reduce signal intensity. The use of a stable isotope-labeled internal standard helps to correct for this, but efficient sample clean-up is also important.

Troubleshooting Guides

Issue 1: High In-Source Fragmentation

Symptoms:

  • A strong signal is observed for the deoxygenated species (Olopatadine-d3, m/z 341.2) in the full scan or precursor ion scan.

  • Low intensity of the target precursor ion (this compound, m/z 357.2).

Troubleshooting Workflow:

start High In-Source Fragmentation Observed reduce_temp Reduce Ion Source Temperature start->reduce_temp optimize_dp Optimize Declustering Potential (DP) reduce_temp->optimize_dp check_signal Re-evaluate Signal Intensity of Precursor Ion optimize_dp->check_signal issue_resolved Issue Resolved check_signal->issue_resolved Signal Improved further_optimization Consider Softer Ionization Conditions (if available) check_signal->further_optimization Signal Still Low

Caption: Workflow for troubleshooting high in-source fragmentation.

Detailed Steps:

  • Reduce Ion Source Temperature: N-oxides are thermally labile.[3] Systematically decrease the ion source temperature in increments (e.g., 25-50 °C) and monitor the intensity of the precursor ion (m/z 357.2) versus the in-source fragment (m/z 341.2).

  • Optimize Declustering Potential (DP) / Cone Voltage: This voltage helps to desolvate ions but can also induce fragmentation if set too high. Perform an infusion experiment to find the optimal DP that maximizes the precursor ion signal while minimizing fragmentation.

  • Evaluate Other Source Parameters: Voltages such as the capillary voltage can also influence in-source fragmentation. A systematic optimization of all source parameters is recommended.

Issue 2: Poor Signal-to-Noise or Inconsistent Results

Symptoms:

  • Low peak intensity and high baseline noise.

  • Poor reproducibility of peak areas between injections.

  • Inconsistent analyte to internal standard area ratios.

Troubleshooting Workflow:

start Poor S/N or Inconsistent Results optimize_ce Optimize Collision Energy (CE) for each MRM start->optimize_ce check_is Verify Internal Standard Performance optimize_ce->check_is sample_prep Evaluate Sample Preparation and Stability check_is->sample_prep check_chroma Assess Chromatography sample_prep->check_chroma issue_resolved Issue Resolved check_chroma->issue_resolved Performance Improved

Caption: Troubleshooting workflow for poor signal-to-noise or inconsistency.

Detailed Steps:

  • Optimize Collision Energy (CE): The CE should be optimized for each specific MRM transition to ensure efficient fragmentation and maximum product ion intensity. Refer to the experimental protocol below for a detailed procedure.

  • Verify Internal Standard (IS) Performance:

    • Purity: Ensure the deuterated standard is not contaminated with the non-deuterated analyte. This can be checked by injecting a high concentration of the IS and monitoring the analyte's MRM transition.

    • Stability: Check for potential deuterium exchange by incubating the IS in the sample matrix under various conditions (e.g., different pH, temperature) and monitoring for any mass shifts.

  • Evaluate Sample Preparation and Stability: N-oxides can be unstable.[6] Ensure that sample collection, processing, and storage conditions do not lead to degradation. Use of antioxidants and control of pH and temperature may be necessary.

  • Assess Chromatography: Poor peak shape can lead to inconsistent integration and poor precision. Ensure good peak symmetry and resolution from matrix interferences.

Experimental Protocols

Protocol 1: Systematic Optimization of MS/MS Parameters

This protocol describes the optimization of the declustering potential (DP) and collision energy (CE) for this compound using direct infusion.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Syringe pump.

  • Mass spectrometer with ESI source.

Workflow Diagram:

start Start Optimization infuse Infuse Standard Solution via Syringe Pump start->infuse precursor_scan Acquire Full Scan (Q1 Scan) to Confirm Precursor Ion (m/z 357.2) infuse->precursor_scan optimize_dp Optimize Declustering Potential (DP) by Ramping Voltage precursor_scan->optimize_dp product_scan Acquire Product Ion Scan to Identify Fragments optimize_dp->product_scan select_products Select 2-3 Abundant and Specific Product Ions product_scan->select_products optimize_ce Optimize Collision Energy (CE) for Each MRM Transition select_products->optimize_ce end Final Optimized Parameters optimize_ce->end

Caption: Workflow for optimizing MS/MS parameters via infusion.

Procedure:

  • Infusion: Infuse the standard solution of this compound into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Confirmation: Perform a Q1 scan to confirm the presence and maximize the intensity of the protonated precursor ion ([M+H]⁺) at m/z 357.2.

  • DP Optimization: While monitoring the precursor ion, ramp the DP (or equivalent parameter, e.g., cone voltage) across a suitable range (e.g., 20-150 V). Plot the signal intensity against the DP voltage and select the value that provides the maximum intensity without significant in-source fragmentation.

  • Product Ion Selection: Set the instrument to product ion scan mode with Q1 fixed on m/z 357.2. Ramp the collision energy to observe the fragmentation pattern and identify 2-3 of the most abundant and specific product ions.

  • CE Optimization: For each selected MRM transition (e.g., 357.2 -> product ion 1; 357.2 -> product ion 2), perform a CE optimization. Ramp the CE across a relevant range (e.g., 5-50 eV) and plot the product ion intensity against the CE value. The optimal CE is the value that yields the highest intensity for that specific transition.

  • Final Parameters: Compile the optimized DP and CE values for each MRM transition into the final acquisition method.

Table 2: Example of Optimized MS/MS Parameters (Hypothetical Data)

ParameterThis compound
Ionization Mode ESI Positive
Precursor Ion (m/z) 357.2
Product Ion 1 (m/z) Experimentally Determined
Product Ion 2 (m/z) Experimentally Determined
Declustering Potential (V) Optimized Value
Collision Energy (eV) for Product 1 Optimized Value
Collision Energy (eV) for Product 2 Optimized Value
Source Temperature (°C) Optimized to minimize fragmentation

References

Dealing with Olopatadine N-oxide instability during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Olopatadine and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Olopatadine N-oxide during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is Olopatadine N-oxide and why is its stability a concern?

Olopatadine N-oxide is a primary metabolite of Olopatadine, an antihistamine and mast cell stabilizer.[1][2] Like many N-oxide compounds, it can be unstable and prone to degradation during sample collection, storage, and analysis.[3][4] The primary stability concern is the reduction of the N-oxide back to its parent drug, Olopatadine. This conversion can lead to an overestimation of Olopatadine concentrations and an underestimation of the N-oxide metabolite, resulting in inaccurate pharmacokinetic and metabolic data.

Q2: What are the main factors that contribute to the instability of Olopatadine N-oxide?

Several factors can contribute to the degradation of N-oxide metabolites like Olopatadine N-oxide during sample processing:

  • Matrix Components: Biological matrices, particularly hemolyzed plasma, can contain endogenous reducing agents that facilitate the conversion of N-oxides back to their parent amine.

  • Sample Processing Conditions:

    • pH: While specific data for Olopatadine N-oxide is limited, N-oxides can be susceptible to degradation under certain pH conditions. Generally, neutral or near-neutral pH is recommended.[3]

    • Temperature: Elevated temperatures during sample handling and storage can accelerate degradation.

    • Solvents: The choice of organic solvent for protein precipitation or liquid-liquid extraction can significantly impact the stability of N-oxides.

Q3: How can I prevent the degradation of Olopatadine N-oxide during sample collection and storage?

To minimize degradation, follow these best practices:

  • Rapid Processing: Process blood samples as quickly as possible to obtain plasma.

  • Low Temperature: Keep samples on ice during processing and store them at -70°C or lower for long-term storage.

  • Avoid Hemolysis: Take care during blood collection to minimize hemolysis, as components released from red blood cells can promote N-oxide reduction.

  • Antioxidants: While not always necessary, the addition of antioxidants can be explored, but their use should be thoroughly validated to ensure they do not interfere with the assay.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of Olopatadine N-oxide.

Issue 1: Overestimation of Olopatadine and/or underestimation of Olopatadine N-oxide.

This is a classic sign of Olopatadine N-oxide degradation.

Potential Cause & Solution Workflow:

start High Olopatadine / Low N-oxide Signal check_extraction Review Sample Extraction Protocol start->check_extraction check_matrix Assess for Hemolysis start->check_matrix check_storage Verify Sample Storage Conditions start->check_storage solvent_issue Suboptimal Solvent Choice in Protein Precipitation or LLE check_extraction->solvent_issue Yes hemolysis_issue Hemolyzed Samples Present check_matrix->hemolysis_issue Yes storage_issue Improper Storage Temperature or Freeze-Thaw Cycles check_storage->storage_issue Yes solution_solvent Switch to Acetonitrile for Protein Precipitation. Avoid Methanol. For LLE, test different solvents. solvent_issue->solution_solvent solution_hemolysis Re-collect samples, ensuring proper technique to avoid hemolysis. Implement specific protocols for hemolyzed samples. hemolysis_issue->solution_hemolysis solution_storage Ensure storage at ≤ -70°C. Minimize freeze-thaw cycles. storage_issue->solution_storage start Poor Reproducibility check_consistency Evaluate Consistency of Sample Handling start->check_consistency check_is Review Internal Standard Performance start->check_is inconsistent_handling Variations in processing time, temperature, or solvent volumes. check_consistency->inconsistent_handling Yes is_issue Internal standard does not mimic analyte degradation. check_is->is_issue Yes solution_handling Standardize all sample processing steps. Use automated liquid handlers if possible. inconsistent_handling->solution_handling solution_is Use a stable isotope-labeled internal standard for Olopatadine N-oxide. is_issue->solution_is cluster_extraction Extraction Method sample_collection Sample Collection (Minimize Hemolysis) sample_processing Rapid Processing at Low Temperature sample_collection->sample_processing storage Long-term Storage at ≤ -70°C sample_processing->storage extraction Sample Extraction storage->extraction analysis LC-MS/MS Analysis extraction->analysis pp Protein Precipitation (Acetonitrile Recommended) lle Liquid-Liquid Extraction (Solvent selection is critical)

References

Calibration curve issues in Olopatadine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the calibration curve during the quantification of Olopatadine.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Olopatadine is not linear. What are the potential causes?

A1: A non-linear calibration curve can stem from several factors throughout your analytical workflow. Common causes include:

  • Inappropriate Calibration Range: The selected concentration range may exceed the linear response range of the detector.

  • Standard Preparation Errors: Inaccurate dilutions of your stock solution will directly impact the linearity of your standards.

  • Sample Degradation: Olopatadine is susceptible to degradation under certain conditions, such as acidic or basic environments and exposure to light.[1][2][3] If your standards are not freshly prepared or are stored improperly, degradation can lead to a non-linear response.

  • Matrix Effects: When analyzing Olopatadine in biological samples, endogenous components of the matrix can interfere with the ionization of the analyte, leading to signal suppression or enhancement.[4][5]

  • Instrumental Issues: Problems with the HPLC/UPLC system, such as inconsistent flow rate, detector malfunction, or a contaminated column, can all contribute to non-linearity.

Q2: What is a good correlation coefficient (R²) for an Olopatadine calibration curve?

A2: For most applications, a correlation coefficient (R²) of ≥ 0.995 is considered acceptable for a linear calibration curve. Several studies on Olopatadine quantification report R² values of 0.999 or higher, indicating excellent linearity.[1][3][6][7][8]

Q3: I'm observing high variability between replicate injections of the same standard. What could be the issue?

A3: High variability, or poor precision, can be caused by:

  • Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.

  • Poor Sample Mixing: Inadequate vortexing of standard solutions before injection can lead to inconsistent concentrations.

  • System Instability: A fluctuating baseline, often due to an unstable pump, detector, or a poorly conditioned column, can result in variable peak areas.

  • Sample Evaporation: If samples are left uncapped in the autosampler for extended periods, solvent evaporation can concentrate the sample, leading to increased peak areas over time.

Q4: My calibration curve has a significant y-intercept. Is this acceptable?

A4: A non-zero y-intercept can indicate the presence of a constant systematic error. This could be due to:

  • Interference from Blank: The blank (matrix or solvent) may contain a component that co-elutes with Olopatadine and gives a detector response.

  • Carryover: Residual Olopatadine from a previous high-concentration sample may be carried over into subsequent injections.

  • Incorrect Blank Subtraction: The blank signal may not have been properly subtracted from the standards.

While a small intercept may be acceptable depending on the validation guidelines being followed, a large intercept should be investigated as it can impact the accuracy of low-concentration sample measurements.

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.995)

This guide provides a systematic approach to troubleshooting a non-linear calibration curve for Olopatadine quantification.

Caption: Troubleshooting workflow for poor calibration curve linearity.

Issue 2: Inconsistent Peak Areas

This guide outlines steps to diagnose and resolve issues with inconsistent peak areas in replicate injections.

Caption: Troubleshooting workflow for inconsistent peak areas.

Data Summary Tables

Table 1: Linearity Ranges for Olopatadine Quantification

Analytical MethodConcentration RangeCorrelation Coefficient (R²)Reference
HPLC-UV35-65 µg/mL0.9998[3]
HPLC-UV20-80 ppm> 0.998[6][9]
LC-MS/MS0.2-100 ng/mLNot Specified[4][10]
UV-AUC5-100 µg/mL0.999[1]
HILIC-MS/MS0.1-100 ng/mLNot Specified[5]
UPLC5-50 µg/mLNot Specified[11]
UV Spectrophotometry3-15 µg/mL0.999[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analytical MethodLODLOQReference
HPLC-UV0.6 µg/mL1.83 µg/mL[3]
HPLC-UV0.0485 ppm0.1617 ppm[9]
LC-MS/MSNot Specified0.2 ng/mL[4][10]
UPLC0.7652 µg/mL2.3188 µg/mL[11]
UV Spectrophotometry0.047 µg/mL0.144 µg/mL[12]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions for HPLC-UV Analysis

This protocol is based on methodologies described in the literature for creating calibration standards for Olopatadine quantification by HPLC-UV.[3][9]

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 100 mg of Olopatadine hydrochloride reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).[13] Sonicate if necessary to ensure complete dissolution.

  • Intermediate Stock Solution (e.g., 100 µg/mL):

    • Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to volume with the same solvent.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the intermediate stock solution. For a range of 20-80 µg/mL, pipette the following volumes of the 100 µg/mL solution into separate 10 mL volumetric flasks:

      • 2.0 mL for 20 µg/mL

      • 4.0 mL for 40 µg/mL

      • 6.0 mL for 60 µg/mL

      • 8.0 mL for 80 µg/mL

    • Dilute each to volume with the solvent.

Protocol 2: Sample Preparation for Olopatadine in Ophthalmic Solution

This protocol provides a general procedure for preparing an ophthalmic solution sample for HPLC analysis.[3]

  • Accurately measure a volume of the ophthalmic solution equivalent to a known amount of Olopatadine hydrochloride (e.g., 5 mg).

  • Transfer the sample to a volumetric flask of appropriate size (e.g., 50 mL).

  • Add a portion of the diluent (mobile phase or a similar solvent system) and sonicate to ensure complete dissolution and mixing.

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 3: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to assess the stability-indicating properties of an analytical method for Olopatadine.[2][3]

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at a controlled temperature for a specified time.

  • Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis. Analyze the stressed samples alongside a non-degraded standard to evaluate the separation of degradation products from the parent drug peak. Olopatadine has been shown to be susceptible to degradation in acidic, basic, and oxidative conditions.[2][3]

References

Technical Support Center: Olopatadine-d3 N-Oxide Internal Standard Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Olopatadine-d3 N-Oxide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to internal standard variability during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of an olopatadine (B1677272) metabolite. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, to ensure the accuracy and precision of the results.[1] A stable isotope-labeled internal standard is considered the "gold standard" because it has physicochemical properties that are very similar to the analyte (the substance being measured), in this case, olopatadine or its metabolites.[2] This similarity allows it to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][3][4]

Q2: What are the common causes of variability in the this compound internal standard response?

Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can stem from several factors throughout the analytical workflow.[3][4] Key causes include:

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of the internal standard, either suppressing or enhancing its signal.[5][6][7]

  • Inconsistent Sample Preparation: Errors or inconsistencies during sample extraction, such as incomplete protein precipitation or liquid-liquid extraction, can lead to variable recovery of the internal standard.[4]

  • Pipetting and Handling Errors: Inaccurate pipetting of the internal standard solution or samples can introduce significant variability.

  • Ionization Competition: The analyte and other co-eluting compounds from the matrix can compete with the internal standard for ionization in the mass spectrometer's source, leading to signal fluctuations.[4]

  • Instrument-Related Issues: Problems with the LC-MS/MS system, such as a dirty ion source, inconsistent injector performance, or detector drift, can cause the internal standard signal to vary.[4][8][9]

  • Instability of the Internal Standard: Although stable isotope-labeled standards are generally robust, degradation of this compound under certain storage or experimental conditions could be a factor.[10]

Q3: What are the regulatory expectations regarding internal standard variability?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their guidelines for bioanalytical method validation under the ICH M10 framework.[11] While there are no strict numerical acceptance criteria for internal standard response variability, the guidelines emphasize the importance of monitoring the IS response.[2] A common industry practice is to investigate if the internal standard response in a study sample deviates significantly (e.g., by more than 30-50%) from the mean response of the calibrators and quality control (QC) samples in the same analytical run.[2][11][12] The key is to ensure that any variability in the internal standard does not negatively impact the accuracy and precision of the reported analyte concentrations.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Peak Area Across a Run

If you observe significant and random fluctuations in the this compound peak area throughout an analytical run, follow this troubleshooting guide.

Initial Assessment:

  • Review QC and Calibrator Data: Check if the quality control samples and calibration standards meet the acceptance criteria for accuracy and precision. If they do, the internal standard may be adequately compensating for the variability.

  • Plot IS Response: Visualize the internal standard response for all samples, calibrators, and QCs in the order of injection. Look for trends, such as a gradual decrease or increase in signal, or sudden drops or spikes.[4]

Troubleshooting Steps:

Potential Cause Recommended Action
Inconsistent Sample Preparation - Review the sample preparation protocol for any complex or error-prone steps. - Ensure thorough vortexing and mixing at all stages.[4] - Verify the consistency of reagent additions and extraction procedures.
Matrix Effects - Evaluate matrix effects by comparing the IS response in post-extraction spiked samples to that in a neat solution.[5] - Optimize the chromatographic method to separate the internal standard from interfering matrix components.[6] - Consider a more rigorous sample clean-up method, such as solid-phase extraction (SPE).
Autosampler/Injector Issues - Check for air bubbles in the autosampler syringe and lines. - Perform an injector performance test with a standard solution. - Ensure the injection volume is consistent.[3]
Ion Source Contamination - Clean the ion source, including the capillary and lenses, according to the manufacturer's instructions.[8][9] - Check for any blockages in the sample path.

Troubleshooting Workflow for High IS Variability

start High IS Variability Observed check_qc QCs and Calibrators Pass? start->check_qc plot_is Plot IS Response vs. Injection Order check_qc->plot_is No no_issue IS Compensating for Variability (Monitor Closely) check_qc->no_issue Yes evaluate_trends Identify Trends (Drift, Spikes)? plot_is->evaluate_trends investigate_instrument Investigate Instrument Issues: - Autosampler - Ion Source - Detector evaluate_trends->investigate_instrument Systematic Trend investigate_method Investigate Method Issues: - Sample Prep - Matrix Effects - Chromatography evaluate_trends->investigate_method Random Fluctuation resolve_issue Implement Corrective Actions and Re-run investigate_instrument->resolve_issue investigate_method->resolve_issue start Gradual Decrease in IS Signal check_source Clean Ion Source start->check_source rerun_check1 Re-run Test Samples Did Signal Stabilize? check_source->rerun_check1 check_column Evaluate Column Performance (Peak Shape, Pressure) rerun_check1->check_column No issue_resolved Issue Resolved rerun_check1->issue_resolved Yes rerun_check2 Implement Column Wash or Replace Did Signal Stabilize? check_column->rerun_check2 check_adsorption Investigate Adsorption (Change Vials, Tubing) rerun_check2->check_adsorption No rerun_check2->issue_resolved Yes check_adsorption->issue_resolved

References

Technical Support Center: Olopatadine Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Olopatadine (B1677272) bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the recovery of Olopatadine from plasma samples.

Troubleshooting Guide: Poor Olopatadine Recovery

Low or inconsistent recovery of Olopatadine from plasma can be a significant hurdle in bioanalytical method development and sample analysis. This guide provides a systematic approach to identifying and resolving common issues.

Q1: I am experiencing low recovery of Olopatadine. What are the potential causes and how can I troubleshoot this?

A1: Low recovery of Olopatadine can stem from several factors related to its physicochemical properties and the chosen extraction method. Olopatadine has moderate plasma protein binding (approximately 55%), primarily to albumin, which can hinder its extraction.[1][2] It is also soluble in methanol (B129727) and sparingly soluble in water.[3]

Below is a troubleshooting workflow to address poor recovery:

Troubleshooting_Poor_Recovery start Start: Poor Olopatadine Recovery check_binding Issue: Plasma Protein Binding start->check_binding check_extraction Issue: Suboptimal Extraction Method start->check_extraction check_stability Issue: Analyte Degradation start->check_stability solution_binding Solution: Disrupt Protein Binding - Adjust pH - Use organic solvent - Employ enzymatic digestion check_binding->solution_binding solution_extraction Solution: Optimize or Change Extraction Method - Evaluate SPE, LLE, and PPT - Optimize solvent, pH, and sorbent check_extraction->solution_extraction solution_stability Solution: Ensure Sample Stability - Maintain proper storage conditions - Minimize freeze-thaw cycles - Use fresh samples check_stability->solution_stability end End: Improved Recovery solution_binding->end solution_extraction->end solution_stability->end

Caption: Troubleshooting workflow for poor Olopatadine recovery.

Q2: My recovery is inconsistent between samples. What could be the cause?

A2: Inconsistent recovery can be attributed to variability in sample handling, preparation, or the integrity of the plasma samples themselves. Key areas to investigate include:

  • Inconsistent pH adjustment: Ensure precise and consistent pH adjustment of the plasma sample and extraction solvents.

  • Variable protein precipitation: If using protein precipitation, ensure consistent addition and mixing of the precipitant. Incomplete precipitation can lead to variable results.

  • Sample quality: Differences in lipid content or the presence of hemolysis in plasma samples can affect extraction efficiency.

  • Pipetting errors: Inaccurate pipetting of plasma, internal standard, or solvents will lead to variability.

Frequently Asked Questions (FAQs)

Q1: What is the expected plasma protein binding of Olopatadine?

A1: Olopatadine is approximately 55% bound to human serum proteins, with serum albumin being the primary binding protein.[1][2] This moderate binding can impact recovery if not adequately addressed during sample preparation.

Q2: Which extraction method generally yields the best recovery for Olopatadine?

A2: Several methods have been successfully used, each with its own advantages. The optimal method may depend on the required sensitivity and laboratory resources.

  • Solid-Phase Extraction (SPE): Often provides the cleanest extracts and high, reproducible recovery.[4][5][6]

  • Liquid-Liquid Extraction (LLE): Can also yield good recovery but may require more optimization of solvent systems.[7][8]

  • Protein Precipitation (PPT): A simpler and faster method, but may result in lower recovery and more matrix effects compared to SPE and LLE.[7][8]

Q3: How can I improve the recovery of Olopatadine when using protein precipitation?

A3: To enhance recovery with protein precipitation, consider the following:

  • Choice of precipitant: Acetonitrile is a commonly used and effective precipitating agent for Olopatadine.[7][8][9]

  • Precipitant-to-plasma ratio: A higher ratio (e.g., 3:1 or 4:1) of organic solvent to plasma can improve protein removal.

  • Temperature: Performing the precipitation at a low temperature (e.g., on ice) can enhance protein removal.

  • Vortexing and centrifugation: Ensure thorough vortexing to fully denature proteins and adequate centrifugation time and speed to obtain a compact pellet.

Q4: What are the key considerations for Olopatadine stability during sample storage and processing?

A4: Olopatadine is generally stable, but proper handling is crucial. Forced degradation studies have shown it degrades under acidic and alkaline conditions.[10][11][12] Therefore, it is important to control the pH during extraction. Long-term stability should be assessed at the intended storage temperature (e.g., -20°C or -80°C). Multiple freeze-thaw cycles should be avoided.

Quantitative Data Summary

The following table summarizes reported recovery data for Olopatadine from plasma using different extraction methods.

Extraction MethodRecovery (%)Analytical MethodReference
Solid-Phase Extraction (SPE)Not explicitly stated, but method was successful for clinical trials.LC-ESI-MS-MS[4]
Protein Precipitation followed by Liquid-Liquid ExtractionNot explicitly stated, but method was successfully applied to a pharmacokinetic study.LC-MS/MS[7][8]
Not Specified100-101%RP-HPLC[13]

Experimental Protocols

Below are detailed methodologies for common Olopatadine extraction techniques from plasma.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on methodologies described in the literature for the extraction of Olopatadine from plasma.[4][5][6]

SPE_Workflow start Start: Plasma Sample add_is 1. Add Internal Standard (IS) start->add_is condition 2. Condition SPE Cartridge (e.g., Bond Elut C18) add_is->condition load 3. Load Plasma Sample condition->load wash 4. Wash Cartridge (to remove interferences) load->wash elute 5. Elute Olopatadine and IS wash->elute dry 6. Evaporate Eluate to Dryness elute->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute analyze 8. Inject into LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for Olopatadine.

Methodology:

  • Sample Pre-treatment: To a 1 mL plasma sample, add the internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Bond Elut) sequentially with methanol and then water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or buffer to remove unretained interferences.

  • Elution: Elute Olopatadine and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a specific volume of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general representation based on LLE principles for drug extraction from plasma.

Methodology:

  • Sample Preparation: To a known volume of plasma, add the internal standard and a basifying agent (e.g., sodium hydroxide (B78521) solution) to adjust the pH.

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane).[7][8]

  • Vortex and Centrifuge: Vortex the mixture vigorously for several minutes to ensure thorough extraction, followed by centrifugation to separate the aqueous and organic layers.

  • Separation: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject the sample into the analytical instrument.

Protocol 3: Protein Precipitation (PPT)

This protocol is based on a common and rapid method for sample clean-up.[7][8][9]

Methodology:

  • Sample Aliquoting: Pipette a precise volume of the plasma sample into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard to the plasma sample.

  • Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 volume ratio to the plasma.[9]

  • Vortexing: Vortex the sample vigorously for about 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate.

  • Analysis or Further Processing: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted if concentration is needed.

References

Adherence to ICH validation guidelines for Olopatadine analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the adherence to ICH validation guidelines for Olopatadine analytical methods.

Frequently Asked Questions (FAQs)

Q1: How do I perform a forced degradation study for Olopatadine hydrochloride as per ICH guidelines?

A1: Forced degradation studies, or stress testing, are crucial for developing a stability-indicating analytical method. According to ICH guideline Q1A (R2), Olopatadine hydrochloride should be subjected to various stress conditions to evaluate its intrinsic stability and identify potential degradation products.[1][2][3][4]

Experimental Protocol: Forced Degradation of Olopatadine Hydrochloride [4][5]

  • Acid Hydrolysis: Treat the drug solution (e.g., 1 mg/mL in methanol) with 1 N HCl and heat at 80°C for 2 hours.[4] Neutralize the solution with an equivalent concentration of base before analysis.

  • Base Hydrolysis: Treat the drug solution with 1 N NaOH and heat at 80°C for 3 hours.[4] Neutralize the solution with an equivalent concentration of acid before analysis.

  • Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid drug to dry heat at 80°C for 72 hours.[4]

  • Photolytic Degradation: Expose the solid drug to a combination of fluorescent light (1.25 million lux hours) and UV light (200 Whm⁻²).[4]

Expected Outcome: Olopatadine hydrochloride is reported to be susceptible to degradation under acidic, basic, and photolytic conditions, while it remains relatively stable under oxidative and thermal stress.[1][2][3][4] Five primary degradation products have been identified under these conditions.[1][2]

Q2: What are the typical chromatographic conditions for a validated RP-HPLC method for Olopatadine assay?

A2: Several validated RP-HPLC methods have been published. A common approach involves a C18 column with a mobile phase consisting of a buffer and an organic modifier.

Typical Chromatographic Conditions: [5][6]

ParameterCondition 1Condition 2
Column Inertsil-ODS 3V (250 mm x 4.6 mm, 5 µm)ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer: Methanol: Triethylamine (B128534) (55:45:0.1, %v/v), pH 3.0 adjusted with o-phosphoric acid0.1% Formic Acid: Methanol (35:65, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 299 nmUV at 300 nm
Retention Time Approximately 6.3 minApproximately 3.77 min

Q3: My Olopatadine peak is showing significant tailing. How can I troubleshoot this?

A3: Peak tailing for basic compounds like Olopatadine, which has a tertiary amine functional group, is a common issue on silica-based C18 columns due to interactions with residual silanol (B1196071) groups.[6] To mitigate this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., around 3.0) to keep the amine group protonated and reduce its interaction with silanols.

  • Use of a Tailing Reducer: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%).[5]

  • Acidic Modifier: Using an acidic modifier like formic acid in the mobile phase can also help to improve peak shape.[6]

  • Column Choice: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Troubleshooting Guides

Issue 1: Poor Resolution Between Olopatadine and its Degradation Products

Workflow for Troubleshooting Poor Resolution:

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Verify Mobile Phase: Double-check the preparation of your mobile phase, including the buffer concentration, pH, and the ratio of aqueous to organic components.

  • Optimize Gradient: If using a gradient method, try adjusting the slope of the gradient to increase the separation between closely eluting peaks.

  • Change Organic Modifier: The selectivity of the separation can be significantly altered by switching between acetonitrile (B52724) and methanol.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Column Selectivity: If the above steps do not yield satisfactory results, consider trying a column with a different stationary phase (e.g., a phenyl or cyano column) to achieve a different separation mechanism.

Issue 2: Inaccurate or Non-Linear Results

Workflow for Troubleshooting Inaccuracy/Non-Linearity:

Caption: Troubleshooting workflow for inaccurate or non-linear results.

Detailed Steps:

  • Standard Preparation: Ensure the reference standard is of high purity and has been stored correctly. Re-prepare the stock and working standard solutions carefully.

  • Dilution Accuracy: Use calibrated volumetric flasks and pipettes for all dilutions.

  • Linearity Range: Confirm that the concentration of your samples falls within the validated linear range of the method. The linearity for Olopatadine hydrochloride has been established in ranges such as 35-65 µg/ml and 1-20 µg/mL.[5][6]

  • Detector Saturation: If your concentrations are too high, you may be saturating the detector, leading to a non-linear response. Dilute your samples to fall within the linear range.

  • Interference: Analyze a placebo sample to ensure that no excipients are co-eluting with and contributing to the peak area of Olopatadine.

Summary of ICH Validation Parameters for Olopatadine Analytical Methods

The following tables summarize the typical acceptance criteria and reported results for the validation of analytical methods for Olopatadine, in accordance with ICH guidelines.

Table 1: Accuracy and Precision

ParameterAcceptance CriteriaReported Results
Accuracy (% Recovery) 98.0% - 102.0%98.70% - 100.40%[5]
Precision (% RSD)
- Repeatability≤ 2.0%< 2.0%[5]
- Intermediate Precision≤ 2.0%< 2.0%[5]

Table 2: Linearity, LOD, and LOQ

ParameterAcceptance CriteriaReported Results
Correlation Coefficient (r²) ≥ 0.999> 0.999[7]
Linearity Range Method Dependent35 - 65 µg/mL[5]
Limit of Detection (LOD) S/N ratio ≥ 30.6 µg/mL[5]
Limit of Quantitation (LOQ) S/N ratio ≥ 101.83 µg/mL[5]

Table 3: Robustness

Parameter VariedReported Results (% RSD)
Flow Rate (± 0.1 mL/min) < 2.0%[5]
Mobile Phase Composition (± 2%) < 2.0%[5]
Column Temperature (± 5 °C) < 2.0%[7]
pH of Mobile Phase (± 0.2) < 2.0%[5]

Table 4: System Suitability

ParameterAcceptance CriteriaReported Results
Tailing Factor ≤ 2.01.31[6]
Theoretical Plates ≥ 20008578[6]
% RSD of Peak Area (n=6) ≤ 2.0%< 1.0%[5]

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Olopatadine: Olopatadine-d3 N-Oxide vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Olopatadine (B1677272) in biological matrices. It focuses on the validation of a method utilizing Olopatadine-d3 N-Oxide as an internal standard (IS) and compares its hypothetical performance against established methods using alternative internal standards, such as amitriptyline (B1667244) or mianserin. The information is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies and adheres to the principles outlined in the US FDA guidelines for bioanalytical method validation.[1][2][3]

Introduction to Olopatadine Bioanalysis

Olopatadine is a selective histamine (B1213489) H1 antagonist used for the treatment of allergic conjunctivitis.[4] Accurate and reliable quantification of Olopatadine in biological matrices like plasma and tears is crucial for pharmacokinetic and toxicokinetic studies.[5][6][7][8] The development of robust bioanalytical methods is therefore a critical aspect of its clinical development. A key component of a reliable LC-MS/MS method is the use of an appropriate internal standard. An ideal IS should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and has nearly identical physicochemical properties, leading to more accurate and precise results.

Experimental Protocols

The following protocols describe a typical LC-MS/MS method for the quantification of Olopatadine in human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or an alternative IS like amitriptyline).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex again for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Total Run Time: Approximately 4 minutes.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Olopatadine: m/z 338.2 → 165.1[9]

    • This compound (Hypothetical): m/z 357.2 → 165.1

    • Amitriptyline (Alternative IS): m/z 278.2 → 91.1[9]

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).

Data Presentation: A Comparative Analysis

The following tables summarize the validation parameters for a bioanalytical method using a conventional internal standard versus the expected performance of a method employing this compound. The data for the alternative IS method is based on published literature, while the data for the this compound method is projected based on the known benefits of using a stable isotope-labeled internal standard.

Table 1: Linearity and Sensitivity

ParameterMethod with Alternative IS (e.g., Amitriptyline)Method with this compound (Projected)
Calibration Curve Range0.1 - 100 ng/mL0.05 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.995≥ 0.998
Lower Limit of Quantification (LLOQ)0.1 ng/mL[5]0.05 ng/mL

Table 2: Accuracy and Precision

Quality Control Sample (ng/mL)Accuracy (% Bias) with Alternative ISPrecision (%RSD) with Alternative ISAccuracy (% Bias) with this compound (Projected)Precision (%RSD) with this compound (Projected)
LLOQ (0.1/0.05)-5.0 to 5.0< 15%-3.0 to 3.0< 10%
Low QC (0.3)-7.0 to 6.5< 10%-4.0 to 4.0< 8%
Medium QC (30)-8.0 to 7.0< 8%-3.5 to 3.5< 6%
High QC (80)-6.0 to 5.5< 7%-2.5 to 2.5< 5%

Table 3: Matrix Effect and Recovery

ParameterMethod with Alternative IS (e.g., Amitriptyline)Method with this compound (Projected)
Matrix Effect (%CV)< 15%< 5%
Recovery (%)85 - 95%90 - 105%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

Experimental workflow for Olopatadine quantification.

olopatadine_pathway olopatadine Olopatadine h1_receptor Histamine H1 Receptor olopatadine->h1_receptor Antagonist inhibition Inhibition olopatadine->inhibition mast_cell Mast Cell histamine_release Histamine Release mast_cell->histamine_release allergic_symptoms Allergic Symptoms histamine_release->allergic_symptoms inhibition->histamine_release reduction Reduction inhibition->reduction reduction->allergic_symptoms

References

A Comparative Guide to the Inter-Laboratory Cross-Validation of Olopatadine Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceutical products containing Olopatadine, ensuring the consistency and reliability of analytical testing across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of an analytical method for Olopatadine, illustrating a hypothetical comparison between two laboratories. The objective is to demonstrate the successful transfer and equivalent performance of a High-Performance Liquid Chromatography (HPLC) method, a common and robust technique for the quantification of Olopatadine in pharmaceutical formulations.[1][2][3]

This guide adheres to the principles outlined in international regulatory guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][4][5]

Experimental Protocols

A hypothetical cross-validation study was designed between a primary site (Laboratory A) and a receiving site (Laboratory B) to transfer and validate an HPLC method for the assay of Olopatadine Hydrochloride.

1. HPLC Method Parameters:

  • Instrument: HPLC system with a UV-Vis detector.[1]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a specified ratio (e.g., 70:30 v/v).[1][5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 299 nm.[1][5]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[5]

2. Preparation of Solutions:

  • Standard Stock Solution: A primary standard of Olopatadine Hydrochloride is accurately weighed and dissolved in the mobile phase to produce a known concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: The stock solution is serially diluted with the mobile phase to prepare a series of calibration standards across a specified concentration range (e.g., 20-80 µg/mL).[1]

  • Sample Preparation: A sample of the pharmaceutical formulation (e.g., eye drops) is accurately measured and diluted with the mobile phase to achieve a theoretical concentration within the calibration range.

3. Validation Parameters:

The cross-validation study assesses the following key analytical performance parameters at both laboratories:

  • System Suitability: To ensure the chromatographic system is performing adequately, parameters such as theoretical plates, tailing factor, and retention time are evaluated.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation

The following tables summarize the hypothetical comparative data obtained from Laboratory A and Laboratory B during the cross-validation study.

Table 1: System Suitability Results

ParameterAcceptance CriteriaLaboratory ALaboratory B
Tailing Factor ≤ 2.01.21.3
Theoretical Plates ≥ 200058005500
%RSD of Peak Area ≤ 2.0%0.8%0.9%

Table 2: Linearity

ParameterAcceptance CriteriaLaboratory ALaboratory B
Concentration Range 20-80 µg/mL20-80 µg/mL20-80 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.99950.9992
Y-intercept Report12541310
Slope Report4589045750

Table 3: Accuracy (Recovery)

Concentration LevelLaboratory A (% Recovery)Laboratory B (% Recovery)
Low (80%) 99.5%99.2%
Medium (100%) 100.2%100.5%
High (120%) 99.8%99.6%
Average Recovery 99.8% 99.8%

Table 4: Precision (%RSD)

Precision LevelLaboratory A (%RSD)Laboratory B (%RSD)
Repeatability (Intra-assay) 0.6%0.7%
Intermediate Precision (Inter-assay) 1.1%1.3%

Table 5: Robustness (%RSD of Assay)

Parameter VariationLaboratory A (%RSD)Laboratory B (%RSD)
Flow Rate (± 0.1 mL/min) 0.9%1.0%
Mobile Phase Composition (± 2%) 1.2%1.4%
Column Temperature (± 2°C) 0.8%0.9%

Mandatory Visualizations

CrossValidationWorkflow start Start: Method Transfer protocol Define Transfer Protocol & Acceptance Criteria start->protocol labA Laboratory A (Originating Lab) training Training of Lab B Analysts by Lab A labA->training execution Execute Validation Protocol at Both Labs labA->execution labB Laboratory B (Receiving Lab) labB->execution protocol->labA protocol->labB training->labB data_A Lab A Validation Data execution->data_A data_B Lab B Validation Data execution->data_B comparison Compare Results Against Acceptance Criteria data_A->comparison data_B->comparison pass Method Transfer Successful comparison->pass Pass fail Investigate Discrepancies & Re-validate comparison->fail Fail report Final Validation Report pass->report fail->execution

Caption: Workflow for inter-laboratory analytical method transfer.

ValidationParameters method Validated Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness sensitivity Sensitivity method->sensitivity repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate lod LOD loq LOQ sensitivity->lod sensitivity->loq

Caption: Interrelation of analytical method validation parameters.

Conclusion

The presented hypothetical data demonstrates a successful cross-validation of an HPLC method for Olopatadine between two laboratories. The results for system suitability, linearity, accuracy, precision, and robustness are comparable and fall within predefined acceptance criteria. This indicates that the analytical method is robust and transferable, and that Laboratory B can produce reliable and equivalent results to Laboratory A. A successful inter-laboratory cross-validation is a critical step in ensuring consistent product quality and is a fundamental requirement for regulatory compliance in the pharmaceutical industry.

References

A Comparative Guide to Internal Standards for Olopatadine Bioanalysis: Deuterated vs. Non-Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalytical method development for pharmaceuticals like Olopatadine (B1677272), the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of quantitative assays. This guide provides an objective comparison between the use of a deuterated internal standard (a stable isotope-labeled version of the analyte) and a non-deuterated structural analog for the quantification of Olopatadine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The "gold standard" in bioanalysis is the use of a stable isotope-labeled (SIL) internal standard, which is chemically and structurally identical to the analyte, differing only in the presence of heavier isotopes like deuterium[1][2]. This near-perfect chemical mimicry allows the IS to track the analyte through sample preparation, chromatography, and ionization, effectively correcting for variability in a way that non-deuterated, structurally similar compounds cannot always achieve[1].

Core Principles: Why Deuterated Standards Excel

The fundamental advantage of a deuterated IS lies in its ability to co-elute with the target analyte during chromatography and experience identical ionization efficiency, including suppression or enhancement caused by the sample matrix[2][3]. Because the analyte and the deuterated IS have nearly identical physicochemical properties, any variations affecting the analyte during the analytical process will equally affect the IS. This allows the ratio of the analyte signal to the IS signal to remain constant, leading to highly accurate and precise quantification[4].

Non-deuterated internal standards, typically structural analogs, are chosen for their similar chemical properties and extraction behavior. However, they rarely co-elute perfectly with the analyte and may respond differently to matrix effects, which can compromise data reliability[5].

Experimental Protocols

While a direct head-to-head comparative study for Olopatadine was not identified, this section outlines representative experimental protocols for both approaches based on published methods for Olopatadine and general best practices in bioanalysis.

Method 1: Representative Protocol using a Non-Deuterated Internal Standard (e.g., Mianserin or Loratadine)

This protocol is a composite based on validated methods for Olopatadine in human plasma and tears[6][7][8].

  • Sample Preparation (Protein Precipitation & LLE)

    • To a 200 µL aliquot of the biological matrix (e.g., plasma), add 25 µL of the internal standard working solution (e.g., Mianserin or Loratadine in methanol).

    • Vortex the sample to mix.

    • Add a protein precipitation agent (e.g., acetonitrile) and vortex thoroughly.

    • Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate/dichloromethane)[7].

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.

  • Liquid Chromatography Conditions

    • Column: A reversed-phase C18 column (e.g., Capcellpak CR) is commonly used[7].

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate)[7].

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

    • Injection Volume: 15 µL[9].

  • Tandem Mass Spectrometry Conditions

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Olopatadine: m/z 337.9 → 164.8[7]

      • Loratadine (IS): m/z 383.2 → 337.0[7]

Method 2: Expected Protocol using a Deuterated Internal Standard (Olopatadine-d4)

This protocol is based on established "gold standard" bioanalytical practices, as a specific published method detailing Olopatadine-d4 validation was not found in the initial search. The procedure closely follows that of the non-deuterated method, with the key difference being the identity of the internal standard.

  • Sample Preparation

    • The sample preparation steps (protein precipitation, LLE, or solid-phase extraction) would be identical to those used for the non-deuterated IS method to ensure both analyte and IS are treated similarly. The key is spiking the sample with Olopatadine-d4 at the beginning of the process.

  • Liquid Chromatography Conditions

    • The LC conditions would be optimized for Olopatadine. A significant advantage is that Olopatadine-d4 will have a retention time nearly identical to the unlabeled Olopatadine, whereas a structural analog may elute at a different time[3][5].

  • Tandem Mass Spectrometry Conditions

    • Ionization: ESI in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Olopatadine: m/z 337.9 → 164.8

      • Olopatadine-d4 (IS): m/z 341.9 → 164.8 (The precursor ion is shifted by +4 Da, while the product ion may remain the same if the deuterium (B1214612) atoms are not on the fragmented portion of the molecule).

Performance Data Comparison

The following tables summarize typical validation data. Data for the non-deuterated IS is derived from published Olopatadine studies, while the performance for the deuterated IS is based on the well-established advantages of SIL-IS in bioanalysis[1][2].

Table 1: Comparison of Method Validation Parameters

ParameterMethod with Non-Deuterated IS (e.g., Loratadine)Method with Deuterated IS (Olopatadine-d4)Advantage of Deuterated IS
Linearity (r²) > 0.99[7]> 0.99 (Expected)Comparable
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[7]Potentially lower due to improved signal-to-noiseImproved Sensitivity
Intra- & Inter-day Precision (%CV) < 16.8%[7]Typically < 10%Significantly Improved Precision [1]
Intra- & Inter-day Accuracy (%Bias) 91.2% - 110.1%[7]Typically 95% - 105%Significantly Improved Accuracy [1]

Table 2: Comparison of Recovery and Matrix Effect

ParameterMethod with Non-Deuterated ISMethod with Deuterated ISAdvantage of Deuterated IS
Extraction Recovery Variable, IS may not perfectly track analyteIS recovery is nearly identical to analyte recoveryMore reliable correction for extraction losses
Matrix Effect Prone to variability if IS and analyte ionize differentlyEffectively corrects for matrix effects [1][2]Superior data quality in complex matrices
IS-Normalized Matrix Factor (%CV) Higher variabilityLow variabilityRobustness against lot-to-lot matrix differences

Visualizing the Workflow and Principles

Diagrams created using Graphviz illustrate the experimental workflow and the theoretical advantage of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Matrix 1. Biological Matrix (e.g., Plasma) Spike 2. Spike with Internal Standard Matrix->Spike Extract 3. Extraction (PPT, LLE, or SPE) Spike->Extract Dry 4. Evaporation Extract->Dry Recon 5. Reconstitution Dry->Recon LC 6. LC Separation Recon->LC MS 7. MS/MS Detection LC->MS Data 8. Data Processing (Analyte/IS Ratio) MS->Data

Caption: General workflow for Olopatadine bioanalysis.

G cluster_0 Chromatogram: Deuterated IS cluster_1 Chromatogram: Non-Deuterated IS cluster_2 Matrix Effect Impact a1 a2 a1->a2 Co-elution c1 Deuterated IS perfectly tracks analyte ionization changes. is1 is2 is1->is2 b1 b2 b1->b2 Different RT c2 Analog IS may experience different ion suppression/enhancement. is3 is4 is3->is4

Caption: Co-elution advantage of deuterated standards.

Conclusion

While bioanalytical methods for Olopatadine using non-deuterated internal standards can be validated and successfully applied, the use of a deuterated internal standard like Olopatadine-d4 is unequivocally superior for achieving the highest levels of data quality and reliability[1][2][10]. A deuterated IS provides more effective compensation for analytical variability, particularly extraction efficiency and matrix effects, resulting in improved accuracy and precision[1]. For researchers, scientists, and drug development professionals, adopting a deuterated internal standard is a critical step in ensuring the integrity and validity of quantitative bioanalytical data, aligning with the best practices recommended by regulatory agencies.

References

A Comparative Guide to Internal Standards for Olopatadine Quantification: Deuterated vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antihistaminic agent olopatadine (B1677272), the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. An ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and mass spectrometric detection, thereby compensating for any variability. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) compound, such as Olopatadine-d3 N-Oxide, or a structural analog.

This guide provides an objective comparison between the use of a deuterated internal standard and a structural analog for the quantification of olopatadine, supported by experimental data. While direct comparative studies for this compound were not identified in the available literature, this guide will compare the performance of a documented structural analog internal standard, mianserin (B1677119), with the generally accepted and superior performance characteristics of deuterated internal standards.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing for differentiation from the analyte by the mass spectrometer. Crucially, the physicochemical properties remain nearly identical to the parent compound. This leads to several distinct advantages:

  • Co-elution with the Analyte: Deuterated standards typically co-elute with the analyte during liquid chromatography, ensuring that both are subjected to the same matrix effects at the same time.

  • Similar Ionization Efficiency: As the chemical structure is virtually identical, the deuterated standard exhibits the same ionization response in the mass spectrometer's source, providing more accurate correction for ion suppression or enhancement.

  • Comparable Extraction Recovery: The deuterated standard will have nearly the same recovery as the analyte during sample preparation procedures.

The Alternative: Structural Analog Internal Standards

When a deuterated standard is unavailable, a structural analog can be a viable alternative. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled. For olopatadine, compounds like amitriptyline, KF11796, and mianserin have been used as internal standards in published methods.[2][3][4] While they can provide adequate quantification, they have inherent limitations compared to deuterated standards:

  • Different Retention Times: Structural differences can lead to different chromatographic retention times, meaning the analyte and the internal standard may not experience the same matrix effects.

  • Varying Ionization Responses: The ionization efficiency of a structural analog can differ from the analyte, leading to less effective correction for matrix-induced signal changes.

  • Potentially Different Extraction Recoveries: The recovery of a structural analog during sample preparation may not perfectly match that of the analyte.

Performance Comparison: Deuterated Standard (Representative) vs. Structural Analog (Mianserin)

The following tables summarize the expected performance of a deuterated internal standard based on general principles and representative data, and the actual performance of a validated method for olopatadine using the structural analog mianserin in human tears.[4]

Table 1: Comparison of Key Performance Parameters

Performance ParameterDeuterated Internal Standard (e.g., this compound)Structural Analog Internal Standard (Mianserin)
Chromatographic Co-elution Nearly identical retention time to olopatadine.Different retention time from olopatadine.
Correction for Matrix Effects Excellent, due to co-elution and similar ionization.Variable, depends on the degree of structural similarity and chromatographic separation.
Precision (%RSD) Typically <15% (often <5% for inter-day).Intra-day: 4.3-6.5%, Inter-day: 6.3-10.9%[4]
Accuracy (%Bias) Typically within ±15% of the nominal value.Intra-day: 7.1-12.8%, Inter-day: -9.3-9.8%[4]
Linearity (r²) >0.99>0.99

Table 2: Recovery and Matrix Effect Data for Olopatadine using Mianserin as Internal Standard [4]

AnalyteNominal Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Olopatadine 0.173.194.2
2569.398.7
7573.496.3
Mianserin (IS) 577.899.1

Experimental Protocols

A detailed methodology for the quantification of olopatadine in human tears using mianserin as a structural analog internal standard is provided below.[4]

Sample Preparation (Protein Precipitation)
  • To a volume of tear fluid sample (collected using Schirmer strips), add a fixed amount of the internal standard (mianserin) solution.

  • Add acetonitrile (B52724) for protein precipitation.

  • Vortex the mixture for a specified duration (e.g., 15 minutes).

  • Centrifuge the sample at high speed (e.g., 20,000 x g) at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 20 minutes).

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Acquity UPLC system

  • Column: Acquity BEH amide column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: As optimized for the separation.

  • Injection Volume: 1 µL

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Olopatadine Transition: m/z 338 → [fragment ion]

    • Mianserin Transition: m/z 265 → 91.062[4]

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the general workflow for bioanalytical quantification using an internal standard and the logical considerations for selecting an appropriate internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tears) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Concentration Calculation Quant->Result

Caption: Bioanalytical workflow for olopatadine quantification.

G cluster_Deuterated_Pros Advantages of Deuterated IS cluster_Analog_Cons Limitations of Structural Analog IS_Choice Choice of Internal Standard Deuterated Deuterated IS (e.g., this compound) IS_Choice->Deuterated Ideal Choice Analog Structural Analog IS (e.g., Mianserin) IS_Choice->Analog Alternative Choice CoElution Co-elution SameIonization Identical Ionization SameRecovery Identical Recovery DiffRetention Different Retention Time DiffIonization Different Ionization DiffRecovery Different Recovery

Caption: Decision pathway for internal standard selection.

Conclusion

The scientific consensus and available data strongly support the use of a deuterated internal standard, such as this compound, for the most accurate and reliable quantification of olopatadine in biological matrices. A deuterated internal standard minimizes variability from matrix effects, extraction, and instrument response due to its near-identical physicochemical properties to the analyte.

While a structural analog like mianserin can be used to develop a validated bioanalytical method, it is more susceptible to inaccuracies arising from differences in chromatographic behavior and ionization efficiency. For researchers, scientists, and drug development professionals requiring the highest level of data integrity for pharmacokinetic, bioequivalence, or clinical studies, the use of a deuterated internal standard is highly recommended.

References

Navigating Incurred Sample Reanalysis in Olopatadine Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure in pharmacokinetic (PK) studies, verifying the consistency of a bioanalytical method. This guide provides a comparative overview of methodologies for Olopatadine (B1677272) bioanalysis, contextualized within the framework of ISR, to support robust and compliant drug development.

Olopatadine, an antihistamine and mast cell stabilizer, is widely used for the treatment of allergic rhinitis and conjunctivitis.[1] Accurate quantification of Olopatadine in biological matrices is essential for its pharmacokinetic characterization. This guide delves into the established bioanalytical methods for Olopatadine, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discusses the application of ISR to ensure the integrity of clinical and non-clinical study data.

Comparative Analysis of Bioanalytical Methods for Olopatadine

The quantification of Olopatadine in plasma is predominantly achieved through LC-MS/MS, which offers high sensitivity and specificity.[2][3] Various sample preparation techniques have been successfully employed, each with its own advantages and considerations. Below is a comparison of two common approaches: Solid-Phase Extraction (SPE) and Protein Precipitation (PP).

ParameterMethod 1: Solid-Phase Extraction (SPE)Method 2: Protein Precipitation (PP) followed by Liquid-Liquid Extraction (LLE)
Principle Chromatographic technique for sample clean-up and concentration.Removal of proteins by precipitation, followed by extraction of the analyte into an immiscible organic solvent.
Sample Throughput Moderate, can be automated.High, amenable to high-throughput workflows.
Selectivity & Cleanliness High, provides cleaner extracts, minimizing matrix effects.Moderate, may result in less clean extracts compared to SPE.
Recovery Generally high and reproducible.Can be variable and requires careful optimization.
Linearity Range 0.2 - 100 ng/mL[3][4]0.2 - 100 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3][4]0.2 ng/mL[5]
Intra-day Precision (%RSD) 6.31 - 16.80%[4]< 11.4%[5]
Inter-day Precision (%RSD) Not explicitly stated, but method was fully validated.[4]< 11.4%[5]
Accuracy 91.17 - 110.08%[4]-6.40% to 9.26% (relative error)[5]

Incurred Sample Reanalysis (ISR) in Olopatadine PK Studies

ISR is a regulatory requirement that involves reanalyzing a subset of study samples to demonstrate the reproducibility of the bioanalytical method.[6] This is crucial because spiked quality control (QC) samples may not always mimic the behavior of incurred samples from dosed subjects due to factors like protein binding, metabolite presence, and sample inhomogeneity.[6]

ISR Acceptance Criteria

Regulatory agencies like the FDA and EMA have established clear acceptance criteria for ISR. For small molecules like Olopatadine, the following criteria are generally applied:

ParameterAcceptance Limit
Percentage of ISR Samples At least 67% of the reanalyzed samples should have a percentage difference within ±20% of the mean of the initial and reanalyzed values.[6]
Calculation of Percentage Difference (% Difference) = [(Reanalyzed Value - Initial Value) / Mean of the two values] x 100
Hypothetical ISR Data for an Olopatadine PK Study

The following table presents a hypothetical but realistic set of ISR data for an Olopatadine pharmacokinetic study, demonstrating the application of the acceptance criteria.

Sample IDInitial Concentration (ng/mL)Reanalyzed Concentration (ng/mL)Mean Concentration (ng/mL)% DifferencePass/Fail
PK-00115.214.815.0-2.67%Pass
PK-00889.592.190.82.86%Pass
PK-0155.66.15.858.55%Pass
PK-02245.339.842.55-12.93%Pass
PK-0291.82.32.0524.39%Fail
PK-03678.180.579.33.03%Pass
PK-04322.721.922.3-3.59%Pass
PK-0503.22.93.05-9.84%Pass
PK-05761.465.063.25.70%Pass
PK-06411.910.511.2-12.50%Pass
Overall ISR Pass Rate 90%

In this hypothetical example, 9 out of 10 samples (90%) passed the acceptance criteria, which is well above the required 67%. This would indicate that the bioanalytical method is reproducible for the analysis of Olopatadine in incurred samples.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays.

Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)

This method is adapted from a validated procedure for the determination of Olopatadine in human plasma.[4]

1. Sample Preparation (SPE):

  • To 200 µL of human plasma, add the internal standard (e.g., Loratadine).

  • Vortex mix the sample.

  • Load the sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Reversed-phase C18 column (e.g., Capcellpak CR).

  • Mobile Phase: Isocratic mixture of 70% acetonitrile (B52724) and 30% water containing 10 mM ammonium (B1175870) acetate (B1210297) (adjusted to pH 4.0 with acetic acid).[4]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Olopatadine: m/z 337.9 → 164.8[4]

    • Loratadine (IS): m/z 383.2 → 337.0

Method 2: LC-MS/MS with Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE)

This protocol is based on a rapid and sensitive method for Olopatadine quantification in human plasma.[5]

1. Sample Preparation (PP-LLE):

  • To 100 µL of human plasma, add the internal standard (e.g., Amitriptyline).

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of a mixture of ethyl acetate and dichloromethane (B109758) (e.g., 4:1, v/v) and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: C18 column.

  • Mobile Phase: 100 mM ammonium formate (B1220265) buffer (containing 2% formic acid) and acetonitrile (5:95, v/v).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).

  • Ionization Mode: ESI in positive mode.

  • MRM Transitions:

    • Olopatadine: m/z 338 → 165[5]

    • Amitriptyline (IS): m/z 278 → 91[2]

Visualizing Workflows and Relationships

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for Olopatadine bioanalysis and the logical relationship of ISR within a pharmacokinetic study.

cluster_pre Sample Collection & Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Reporting Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Prep Sample Preparation (SPE or PP-LLE) Spike->Prep Inject Injection into LC-MS/MS Prep->Inject Chrom Chromatographic Separation Inject->Chrom Detect Mass Spectrometric Detection Chrom->Detect Quant Quantification Detect->Quant Report Report Concentration Quant->Report

Bioanalytical Workflow for Olopatadine

cluster_study Pharmacokinetic Study cluster_isr Incurred Sample Reanalysis Dosing Drug Administration Sampling Blood Sample Collection Dosing->Sampling Initial_Analysis Initial Bioanalysis of All Samples Sampling->Initial_Analysis PK_Analysis Pharmacokinetic Analysis Initial_Analysis->PK_Analysis Select_ISR Select Subset of Incurred Samples Initial_Analysis->Select_ISR Reanalysis Reanalyze Selected Samples Select_ISR->Reanalysis Compare Compare with Initial Results Reanalysis->Compare Acceptance Apply Acceptance Criteria Compare->Acceptance Acceptance->PK_Analysis Confirms Data Reliability

ISR in a PK Study

Conclusion

The successful application of a validated bioanalytical method is fundamental to the integrity of pharmacokinetic data. For Olopatadine, robust LC-MS/MS methods utilizing either SPE or PP-LLE for sample preparation have been established. The choice between these methods will depend on specific laboratory capabilities, desired throughput, and the required degree of sample cleanup. Regardless of the method chosen, the implementation of a rigorous ISR program is essential to demonstrate the reproducibility and reliability of the data generated from incurred samples. This guide provides a framework for comparing these methodologies and understanding the critical role of ISR in the context of Olopatadine pharmacokinetic studies, ultimately contributing to higher quality data for regulatory submissions.

References

Metabolite Interference in Olopatadine Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of olopatadine (B1677272), a potent antihistamine and mast cell stabilizer, is critical in pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. However, the presence of its metabolites can pose a significant challenge to achieving precise measurements, potentially leading to an overestimation of the parent drug concentration. This guide provides a comparative analysis of common analytical methods for olopatadine quantification, with a focus on the impact of its primary metabolites: N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3).

Executive Summary

This guide evaluates three principal analytical techniques for olopatadine quantification: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and UV-Visible Spectrophotometry. Our findings, supported by published experimental data, indicate that LC-MS/MS offers the highest specificity and sensitivity, effectively discriminating between olopatadine and its metabolites. While stability-indicating HPLC-UV methods can separate olopatadine from its degradation products and potentially from its metabolites, the risk of interference is higher than with LC-MS/MS. UV-Visible Spectrophotometry, being the least specific method, is highly susceptible to interference from metabolites and is not recommended for bioanalytical studies where metabolites are present.

Comparative Analysis of Analytical Methods

The choice of analytical method for olopatadine quantification has a profound impact on the accuracy and reliability of the results, especially in the presence of its metabolites. The following sections compare the performance of LC-MS/MS, HPLC-UV, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of drugs and their metabolites due to its superior selectivity and sensitivity. This technique separates compounds based on their chromatographic behavior and then differentiates them by their unique mass-to-charge ratios (m/z) and fragmentation patterns.

Performance: Studies have demonstrated the development and validation of rapid, sensitive, and specific LC-MS/MS methods for the simultaneous determination of olopatadine and its metabolites (M1, M2, and M3) in human plasma.[1] These methods exhibit excellent linearity and low limits of quantification (LLOQ), making them suitable for pharmacokinetic studies where concentrations can be very low. The inherent selectivity of mass spectrometric detection minimizes the risk of interference from endogenous plasma components and olopatadine metabolites.

Advantages:

  • High Specificity: Distinguishes between olopatadine and its metabolites based on their distinct mass-to-charge ratios.

  • High Sensitivity: Achieves low limits of detection and quantification, crucial for bioequivalence and pharmacokinetic studies.

  • Simultaneous Quantification: Allows for the measurement of both the parent drug and its metabolites in a single run.

Limitations:

  • Higher Cost: Instrumentation and maintenance are more expensive compared to other methods.

  • Complexity: Requires specialized expertise for method development and operation.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely used technique for the quantification of pharmaceuticals. It relies on the separation of compounds by chromatography followed by detection based on their absorption of UV light.

Performance: Stability-indicating HPLC-UV methods have been developed for olopatadine, which can separate the parent drug from its degradation products formed under stress conditions (acidic, alkaline, and oxidative hydrolysis).[2][3] Since degradation products can be structurally similar to metabolites, these methods suggest that separation of olopatadine from its metabolites is achievable. However, if the metabolites have similar retention times and UV absorption spectra to olopatadine, they can interfere with its quantification.

Advantages:

  • Wide Availability: HPLC-UV systems are common in analytical laboratories.

  • Cost-Effective: Lower instrumentation and operational costs compared to LC-MS/MS.

  • Good for Quality Control: Suitable for assaying the purity of bulk drug and pharmaceutical formulations where metabolite concentrations are negligible.

Limitations:

  • Potential for Interference: Co-eluting metabolites with similar UV absorbance can lead to inaccurate quantification.

  • Lower Sensitivity: Generally less sensitive than LC-MS/MS, which may not be sufficient for low-concentration samples in bioanalysis.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method that measures the amount of light absorbed by a sample at a specific wavelength. It is often used for the quantification of bulk drugs and simple formulations.

Performance: Several UV-spectrophotometric methods have been developed for the estimation of olopatadine in bulk and pharmaceutical dosage forms.[4][5][6] These methods are straightforward and economical. However, they lack the specificity to distinguish between olopatadine and its metabolites, as both may absorb UV light at similar wavelengths. Any metabolite present in the sample will contribute to the total absorbance, leading to an overestimation of the olopatadine concentration.

Advantages:

  • Simplicity and Speed: Very easy to perform and provides rapid results.

  • Low Cost: The instrumentation is relatively inexpensive.

Limitations:

  • Low Specificity: Highly prone to interference from metabolites, excipients, and other UV-absorbing compounds.[7]

  • Not Suitable for Bioanalysis: Inappropriate for the analysis of olopatadine in biological matrices where metabolites are expected to be present.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for olopatadine quantification, highlighting the superior performance of LC-MS/MS in terms of linearity and sensitivity.

Table 1: Comparison of Linearity Ranges for Olopatadine Quantification

Analytical MethodMatrixLinearity Range (ng/mL)Reference
LC-MS/MSHuman Plasma1 - 200[1]
LC-MS/MSHuman Plasma0.2 - 100[8]
HPLC-UVBulk Drug35,000 - 65,000[2]
UV-SpectrophotometryBulk Drug3,000 - 15,000[4]
UV-SpectrophotometryBulk Drug1,000 - 16,000[5]

Table 2: Comparison of Lower Limits of Quantification (LLOQ) for Olopatadine

Analytical MethodMatrixLLOQ (ng/mL)Reference
LC-MS/MSHuman Plasma1[1]
LC-MS/MSHuman Plasma0.2[8]
UV-SpectrophotometryBulk Drug144[4]

Experimental Protocols

LC-MS/MS Method for Olopatadine and its Metabolites in Human Plasma

This protocol is based on a validated method for the simultaneous determination of olopatadine and its metabolites.[1]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a Bond Elut C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 1 mL of human plasma, add an internal standard.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute olopatadine, its metabolites, and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. Chromatographic and Mass Spectrometric Conditions

  • LC Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 10-20 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for olopatadine and its metabolites.

Stability-Indicating HPLC-UV Method

This protocol is based on a method developed for the estimation of olopatadine hydrochloride in bulk and pharmaceutical formulations.[2][3]

a. Sample Preparation

  • Accurately weigh and dissolve the olopatadine sample in the mobile phase to achieve a known concentration.

  • For formulations, extract the drug from the matrix using a suitable solvent and dilute with the mobile phase.

  • Filter the sample solution through a 0.45 µm filter before injection.

b. Chromatographic Conditions

  • LC Column: Inertsil-ODS 3V column or a similar C18 column.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer), methanol, and triethylamine, with the pH adjusted (e.g., to 3.0 with o-phosphoric acid).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 299 nm.[3]

  • Injection Volume: 20 µL.

Visualizations

Olopatadine Metabolism and Quantification Workflow

cluster_metabolism Olopatadine Metabolism cluster_quantification Quantification Workflow Olopatadine Olopatadine Metabolites Metabolites (N-desmethyl, N-oxide, etc.) Olopatadine->Metabolites Hepatic Enzymes (CYP3A4, FMOs) Sample Biological Sample (e.g., Plasma) Metabolites->Sample Presence in sample Extraction Sample Preparation (Solid-Phase Extraction) Sample->Extraction Analysis Analytical Method Extraction->Analysis Analysis->Metabolites Potential for Interference Data Concentration Data Analysis->Data

Caption: Workflow of Olopatadine Metabolism and Quantification.

Olopatadine Signaling Pathway

Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq/11 Protein H1R->Gq Activates Olopatadine Olopatadine Olopatadine->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Allergic Response (e.g., Itching, Redness) Ca->Response PKC->Response

Caption: Olopatadine's Antagonistic Action on the H1 Receptor Signaling Pathway.[9][10]

Conclusion

The accurate quantification of olopatadine is paramount for its clinical and pharmaceutical development. The presence of metabolites necessitates the use of highly specific analytical methods. Based on the available evidence, LC-MS/MS is the most reliable method for the bioanalysis of olopatadine in the presence of its metabolites, offering unparalleled specificity and sensitivity. While stability-indicating HPLC-UV methods may be suitable for quality control purposes where metabolite concentrations are insignificant, their application in bioanalytical studies requires careful validation to ensure no interference from metabolites. UV-Visible spectrophotometry is not recommended for applications where olopatadine and its metabolites may coexist due to its inherent lack of specificity. Researchers and drug development professionals should select the analytical method that best suits the specific requirements of their study, with a clear understanding of the potential for metabolite interference.

References

A Comparative Guide to Inter-day and Intra-day Precision and Accuracy for Olopatadine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Olopatadine in various biological matrices is critical for pharmacokinetic, bioequivalence, and toxicological studies. The reliability of an analytical method is primarily assessed through its precision and accuracy, evaluated within a single day (intra-day) and over several days (inter-day). This guide provides a comprehensive comparison of different analytical methods for Olopatadine determination, focusing on their reported precision and accuracy, supported by detailed experimental data and protocols.

Quantitative Performance Comparison

The following tables summarize the inter-day and intra-day precision (expressed as Relative Standard Deviation, %RSD) and accuracy (expressed as a percentage of the nominal concentration) for the most common analytical techniques used for Olopatadine quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method, making it the gold standard for bioanalytical studies.

Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Accuracy (%) Reference
0.56.30 - 8.4611.4094.0 - 104.098.0[1]
203.10 - 5.305.30106.8 - 107.6104.2[1]
800.69 - 3.101.96103.4 - 108.4105.4[1]
0.2 (LLOQ)16.8016.80110.08110.08[2]
0.67.218.3295.1796.33[2]
806.317.5491.1792.50[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a balance between performance and cost-effectiveness and is widely used for routine analysis in pharmaceutical quality control.

Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Intra-day Accuracy (% Recovery) Inter-day Accuracy (% Recovery) Reference
100<2<298.2 - 101.5Not Reported[3]
35 - 65<2<298.70 - 100.40Not Reported[4]
100.82760.8943Not ReportedNot Reported[5]
UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler and more accessible technique, suitable for the analysis of bulk drug and pharmaceutical formulations.

Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery) Reference
1 - 160.1311Not Reported98.6 - 101.2[6]
20 - 120<2<298.0 - 102.0[7]
3 - 15<2<297.2 - 99.6[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the discussed methods.

LC-MS/MS Method for Olopatadine in Human Plasma
  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction. To 100 µL of plasma, an internal standard (IS) solution is added, followed by acetonitrile (B52724) for protein precipitation. The supernatant is then extracted with a mixture of ethyl acetate (B1210297) and dichloromethane. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).[1][2]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[1]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Olopatadine (e.g., m/z 338.2 → 165.1) and the internal standard.[1]

HPLC-UV Method for Olopatadine in Pharmaceutical Formulations
  • Sample Preparation: A known quantity of the formulation is dissolved in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution. This solution is then further diluted to fall within the linear range of the calibration curve.[3][9]

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) in an isocratic elution mode.[4][9]

    • Flow Rate: Typically around 1.0 mL/min.[4]

    • Detection: UV detection at a wavelength where Olopatadine shows significant absorbance, such as 299 nm or 300 nm.[4][10]

UV-Visible Spectrophotometric Method for Olopatadine
  • Sample Preparation: A standard stock solution of Olopatadine is prepared in a suitable solvent like methanol or water. Working standards are prepared by diluting the stock solution to various concentrations.[7][8]

  • Analytical Method:

    • The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) for Olopatadine, which is typically around 299 nm.[7]

    • For derivative spectrophotometry, the zero-order spectrum is converted to a first or second-order derivative spectrum, and the amplitude is measured at a specific wavelength.[6][7]

    • The concentration of Olopatadine in the sample is determined by comparing its absorbance to a calibration curve prepared from the standard solutions.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, including the assessment of precision and accuracy.

Bioanalytical Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_results Results & Reporting stock_solution Prepare Stock Solutions (Analyte & IS) calibration_standards Prepare Calibration Standards stock_solution->calibration_standards qc_samples Prepare Quality Control (QC) Samples (Low, Mid, High) stock_solution->qc_samples sample_extraction Sample Preparation (e.g., SPE, LLE, PP) calibration_standards->sample_extraction qc_samples->sample_extraction instrumental_analysis Instrumental Analysis (LC-MS/MS or HPLC-UV) sample_extraction->instrumental_analysis data_processing Data Processing & Statistical Analysis instrumental_analysis->data_processing linearity Linearity & Range validation_report Generate Validation Report linearity->validation_report precision_accuracy Precision & Accuracy (Intra- & Inter-day) precision_accuracy->validation_report selectivity Selectivity & Specificity selectivity->validation_report stability Stability stability->validation_report data_processing->linearity data_processing->precision_accuracy data_processing->selectivity data_processing->stability

Caption: Workflow for bioanalytical method validation.

Conclusion

The choice of an analytical method for Olopatadine quantification depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications where low detection limits are necessary. HPLC-UV provides a robust and cost-effective alternative for quality control and formulation analysis. UV-Visible spectrophotometry, while less specific, is a simple and rapid method suitable for the determination of Olopatadine in bulk drug and simple dosage forms. The data presented in this guide demonstrates that all three methods, when properly validated, can provide precise and accurate results for their intended applications. Researchers should select the method that best aligns with their analytical needs, available instrumentation, and regulatory requirements.

References

A Comparative Guide to Linearity and Range Determination for Olopatadine LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust, reliable, and sensitive bioanalytical method is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of published Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Olopatadine, a selective histamine (B1213489) H1-receptor antagonist, in biological matrices. The focus of this comparison is on two critical validation parameters: linearity and analytical range.

Performance Comparison of Olopatadine Quantification Methods

The following table summarizes the linearity and range of various LC-MS/MS and HPLC methods developed for the determination of Olopatadine. This allows for a direct comparison of their performance characteristics, particularly the lower limit of quantification (LLOQ), which dictates the method's sensitivity, and the upper limit of quantification (ULOQ), which defines the upper boundary of the reliable measurement range.

ReferenceMethodMatrixLinearity RangeCorrelation Coefficient (r²)LLOQULOQ
Choi, S. W., et al. (2015)[1]LC-MS/MSHuman Plasma0.2 - 100 ng/mL> 0.990.2 ng/mL100 ng/mL
Fujita, K., et al. (1999)[2][3][4]LC-ESI-MS/MSHuman Plasma1 - 200 ng/mLNot explicitly stated, but good linearity reported1 ng/mL200 ng/mL
Unnamed Reference[5]LC-MS/MSHuman Plasma0.2 - 100 ng/mL0.9970.2 ng/mL100 ng/mL
Unnamed Reference[5]LC-MS/MSHuman PlasmaNot explicitly statedNot explicitly stated0.1 ng/mLNot explicitly stated
Rele, R. V., & Warkar, C. B. (2011)[6]RP-HPLCOphthalmic Solution0.27 - 7.5 µg/mLNot explicitly stated0.2704 µg/mL7.5 µg/mL
Unnamed Reference[7]RP-HPLC-DADNot specified2 - 10 µg/mL0.9990.149 µg/mL10 µg/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for two distinct LC-MS/MS methods used for Olopatadine quantification in human plasma.

Method 1: Solid-Phase Extraction (SPE) based LC-MS/MS[1][2]
  • Sample Preparation: Olopatadine and the internal standard (IS), loratadine, were extracted from human plasma using solid-phase extraction.

  • Chromatographic Separation:

  • Mass Spectrometry:

    • Ionization: Not explicitly stated, but typically Electrospray Ionization (ESI) for this type of analysis.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Transitions: m/z 337.92 → 164.80 for Olopatadine and m/z 383.17 → 336.90 for the internal standard (loratadine).

Method 2: Protein Precipitation followed by Liquid-Liquid Extraction (LLE) based LC-MS/MS[5]
  • Sample Preparation: Proteins in human plasma were precipitated with acetonitrile. This was followed by a liquid-liquid extraction step using a mixture of ethyl acetate and dichloromethane. Amitriptyline was used as the internal standard.

  • Chromatographic Separation:

    • Column: C18 column.

  • Mass Spectrometry:

    • Ionization: Positive ionization mode with a TurboIonSpray source.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Transitions: m/z 338 → 165 for Olopatadine and m/z 278 → 91 for the internal standard (amitriptyline).

Experimental Workflow Visualization

To better understand the logical flow of a typical LC-MS/MS bioanalytical method for Olopatadine, the following diagram illustrates the key stages from sample receipt to final data analysis.

Olopatadine_LCMS_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing & Analysis Sample_Collection Plasma Sample Collection Sample_Spiking Spike with Internal Standard Sample_Collection->Sample_Spiking Extraction Extraction (SPE or PP-LLE) Sample_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (e.g., C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

Caption: Workflow for Olopatadine analysis by LC-MS/MS.

References

A Comparative Guide to the Sensitive Quantification of Olopatadine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of analytical methodologies for the determination of Olopatadine (B1677272) and its primary metabolites, M1 and M3. Special focus is given to the limit of detection (LOD) and limit of quantification (LOQ), critical parameters in bioanalytical assays.

Olopatadine, an antihistamine and mast cell stabilizer, undergoes metabolism to form several metabolites, with N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3) being significant in human plasma. Accurate and sensitive quantification of these metabolites is crucial for pharmacokinetic and drug metabolism studies. This guide details a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method and compares it with other analytical techniques.

Performance Comparison: LOD and LOQ

The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The following table summarizes the reported LOD and LOQ values for Olopatadine and its metabolites, M1 and M3, across different analytical platforms.

AnalyteMethodMatrixLODLOQ/LLOQ
Olopatadine LC-ESI-MS/MSHuman Plasma0.5 ng/mL[1]1 ng/mL (as lower limit of calibration curve)[1][2]
LC-MS/MSHuman Plasma-0.2 ng/mL[2]
RP-HPLC-DAD-HRMS-0.045 µg/mL0.149 µg/mL
Metabolite M1 LC-ESI-MS/MSHuman Plasma0.5 ng/mL[1]2 ng/mL (as lower limit of calibration curve)[1][2]
Metabolite M3 LC-ESI-MS/MSHuman Plasma0.5 ng/mL[1]1 ng/mL (as lower limit of calibration curve)[1][2]

Note: The LC-ESI-MS/MS method simultaneously quantifies Olopatadine and its metabolites, offering a significant advantage in comprehensive pharmacokinetic studies.[1][2] The Lower Limit of Quantification (LLOQ) is often determined by the lowest point on the calibration curve that can be measured with acceptable precision and accuracy.

Experimental Protocols

A detailed experimental protocol for the validated LC-ESI-MS/MS method for the simultaneous determination of Olopatadine and its metabolites in human plasma is provided below.[1]

Sample Preparation (Solid-Phase Extraction)
  • Apparatus: Bond Elut C18 cartridges.

  • Procedure:

    • Condition the C18 cartridges sequentially with methanol (B129727) and water.

    • Load 1 mL of human plasma sample onto the conditioned cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute Olopatadine, its metabolites, and the internal standard with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), delivered in an isocratic or gradient mode.

  • Flow Rate: A constant flow rate suitable for the column dimensions.

  • Injection Volume: A defined volume of the reconstituted sample.

Mass Spectrometry
  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for Olopatadine and its metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The specific precursor-to-product ion transitions for Olopatadine, M1, M3, and the internal standard are monitored.

  • Data Analysis: Quantification is performed by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the determination of LOD and LOQ for Olopatadine and its metabolites using the described LC-ESI-MS/MS method.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Determination cluster_results Results plasma Blank Plasma & Spiked Samples spe Solid-Phase Extraction (SPE) plasma->spe Loading & Washing reconstitution Reconstitution spe->reconstitution Elution & Evaporation lcms LC-MS/MS System (MRM Mode) reconstitution->lcms data_acq Data Acquisition lcms->data_acq peak_integration Peak Integration & Area Ratio Calculation data_acq->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve lod_loq_calc LOD & LOQ Determination (S/N Ratio or Statistical Method) peak_integration->lod_loq_calc lod Limit of Detection (LOD) lod_loq_calc->lod loq Limit of Quantification (LOQ) lod_loq_calc->loq

Caption: Workflow for LOD and LOQ determination.

Signaling Pathway (Metabolism)

The metabolism of Olopatadine primarily involves N-demethylation and N-oxidation. The following diagram illustrates this simplified metabolic pathway.

Olopatadine_Metabolism cluster_metabolites Major Metabolites Olo Olopatadine M1 M1 (N-desmethyl olopatadine) Olo->M1 N-demethylation (CYP Enzymes) M3 M3 (Olopatadine N-oxide) Olo->M3 N-oxidation (CYP Enzymes)

Caption: Simplified metabolic pathway of Olopatadine.

References

A Comparative Guide to Robustness Testing of Analytical Methods for Olopatadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of robustness testing for various analytical methods used in the quantification of Olopatadine. The information presented is synthesized from peer-reviewed scientific literature and is intended to assist researchers and analytical scientists in developing and validating robust analytical methods for this widely used antihistamine. Robustness testing is a critical component of method validation, ensuring that minor, deliberate variations in method parameters do not adversely affect the accuracy and precision of the results.

Comparison of Analytical Methods for Olopatadine

Several analytical methods have been developed and validated for the determination of Olopatadine in bulk drug and pharmaceutical formulations. The most common of these are High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry. The choice of method often depends on the specific application, required sensitivity, and the nature of the sample matrix.

Parameter RP-HPLC Method A RP-HPLC Method B UV-Spectrophotometric Method
Principle Reverse-phase chromatography with UV detectionReverse-phase chromatography with UV detectionMeasurement of light absorbance by the analyte
Mobile Phase Buffer:Methanol (B129727):Triethylamine (55:45:0.1, %v/v), pH 3.0[1]0.1% formic acid and methanol (35:65)[2]0.1N Sodium Hydroxide or 5mM Ammonium Formate[3]
Stationary Phase Inertsil-ODS 3V column[1]ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 μm)[2]Not Applicable
Detection Wavelength Not specified in abstract, but UV detection is used.300 nm[2]220 nm (in 0.1N NaOH) or 206 nm (in Ammonium Formate)[3]
Linearity Range 35-65 µg/ml[1]1 to 20 μg/mL[2]1-25 μg/ml[3]
Accuracy (% Recovery) 98.70-100.40%[1]99.36% to 101.02% (for raw material)[2]98% to 100%[3]
Precision (%RSD) Within 2%[1]Less than 1 unit of the %RSD value[4]Below 2%[3]

Robustness Testing: A Comparative Analysis

Robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following table summarizes the robustness testing parameters for different HPLC methods used for Olopatadine analysis.

Parameter Varied Variation Method A[1] Method B[5] Method C[6]
Flow Rate ± 0.2 mL/minRSD < 2%System suitability passedRSD within acceptable limits
Mobile Phase Composition ± 2%RSD < 2%Not specifiedRSD within acceptable limits
pH of Mobile Phase ± 0.2 unitsRSD < 2%Not specifiedNot specified
Column Temperature ± 2°CNot specifiedSystem suitability passedNot specified
Wavelength ± 2 nmNot specifiedSystem suitability passed± 5 nm, RSD within acceptable limits

Experimental Protocol for Robustness Testing of an HPLC Method for Olopatadine

This protocol is a generalized procedure based on common practices reported in the literature for robustness testing of HPLC methods for Olopatadine analysis, in accordance with ICH guidelines.[1][2][7]

Objective: To evaluate the robustness of the HPLC method for the quantification of Olopatadine by deliberately varying key method parameters.

Materials:

  • Olopatadine Hydrochloride reference standard

  • HPLC grade solvents (e.g., Methanol, Acetonitrile)

  • HPLC grade water

  • Reagents for buffer preparation (e.g., Potassium Phosphate, Formic Acid, Triethylamine)

  • Validated HPLC system with a suitable C18 column

Procedure:

  • Standard Solution Preparation: Prepare a standard stock solution of Olopatadine Hydrochloride at a known concentration (e.g., 50 µg/ml).[1]

  • System Suitability: Before initiating the robustness study, ensure the HPLC system meets the predefined system suitability criteria (e.g., theoretical plates, tailing factor, resolution) by injecting the standard solution multiple times.[7]

  • Parameter Variation: Deliberately vary the following chromatographic parameters, one at a time, from the nominal method conditions. For each variation, inject the standard solution in triplicate.

    • Flow Rate: Vary the flow rate by ±10% of the nominal flow rate (e.g., if the nominal rate is 1.0 mL/min, test at 0.9 mL/min and 1.1 mL/min).[5][6]

    • Mobile Phase Composition: Alter the ratio of the organic modifier to the aqueous phase by a small amount (e.g., ±2%).[6]

    • pH of the Aqueous Phase of the Mobile Phase: Adjust the pH of the buffer by ±0.2 units.[1]

    • Column Temperature: Change the column oven temperature by ±5°C.[5]

    • Detection Wavelength: Modify the detection wavelength by ±2-5 nm.[5][6]

  • Data Analysis: For each variation, calculate the mean and relative standard deviation (RSD) of the peak area, retention time, and any other critical quality attributes (e.g., resolution between Olopatadine and any known impurities).

  • Acceptance Criteria: The method is considered robust if the system suitability parameters remain within the acceptable limits and the RSD of the analytical results (e.g., peak area) is not significantly affected by the parameter variations (typically RSD < 2%).

Visualization of Robustness Testing Workflow

The following diagram illustrates the logical workflow of a typical robustness test for an analytical method.

RobustnessTestingWorkflow start Start Robustness Test define_params Define Nominal Method Parameters start->define_params define_variations Define Deliberate Variations define_params->define_variations prepare_samples Prepare Standard and Sample Solutions define_variations->prepare_samples system_suitability Perform System Suitability (Nominal Conditions) prepare_samples->system_suitability vary_param Vary One Parameter system_suitability->vary_param Pass not_robust Method is Not Robust (Investigate and Optimize) system_suitability->not_robust Fail analyze_samples Analyze Samples (Triplicate Injections) vary_param->analyze_samples record_data Record Data (RT, Peak Area, etc.) analyze_samples->record_data more_variations More Variations? record_data->more_variations more_variations->vary_param Yes compile_results Compile and Analyze All Results more_variations->compile_results No evaluate_robustness Evaluate Robustness (Check Acceptance Criteria) compile_results->evaluate_robustness robust Method is Robust evaluate_robustness->robust Pass evaluate_robustness->not_robust Fail end_test End Robustness Test robust->end_test not_robust->end_test

Caption: Workflow for robustness testing of an analytical method.

Forced Degradation Studies

Forced degradation studies are an integral part of developing a stability-indicating analytical method and are closely related to robustness testing. These studies involve subjecting the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1][8] The analytical method must be able to resolve the active pharmaceutical ingredient (API) from these degradation products.

  • Acid and Alkali Hydrolysis: Olopatadine has been shown to degrade under acidic and alkaline conditions.[1][9]

  • Oxidative Degradation: Degradation is also observed under oxidative stress (e.g., using H2O2).[1]

  • Thermal and Photolytic Stability: Olopatadine is generally found to be stable under dry heat and photolytic conditions.[1]

A robust, stability-indicating method will be able to quantify Olopatadine accurately in the presence of its degradation products, ensuring the safety and efficacy of the final drug product. The development of such a method often involves a gradient HPLC approach to achieve adequate separation of all components.[10][11]

References

Safety Operating Guide

Personal protective equipment for handling Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Olopatadine-d3 N-Oxide. The following procedures are based on the safety data for the parent compound, Olopatadine Hydrochloride, and general knowledge of handling similar chemical entities. As the toxicological properties of this compound have not been fully investigated, it should be handled with care, assuming it may have hazards similar to the parent compound.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Control Type Requirement Specifications
Engineering Controls Ventilated EnclosureAll handling of solid this compound that may generate dust should be performed in a laboratory fume hood or other suitable ventilated enclosure.[1]
Eye Protection Safety GlassesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection Chemical-resistant glovesWear impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. Wash and dry hands after handling.[3]
Body Protection Protective ClothingWear a lab coat or other suitable protective clothing to prevent skin contact.[2][3]
Respiratory Protection Respirator (if needed)If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator should be worn. Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1][3]

Safe Handling Procedures

Adherence to the following step-by-step operational plan is essential to minimize exposure and ensure a safe laboratory environment.

2.1. Preparation and Weighing

  • Assemble Materials: Before handling the compound, gather all necessary equipment, such as spatulas, weighing paper, and sealable containers.

  • Prepare for Spills: Ensure a spill kit is readily accessible in the work area.

  • Donning PPE:

    • Put on a lab coat and chemical-resistant gloves.

    • Wear safety glasses with side shields.

    • If required by your risk assessment, don the appropriate respirator.

  • Weighing:

    • Perform all weighing operations within a fume hood to control dust.

    • Carefully weigh the desired amount of this compound onto weighing paper or into a suitable container. Avoid creating dust.

2.2. General Handling and Solution Preparation

  • Avoid all direct contact with the substance.[3]

  • Do not eat, drink, or smoke in the designated work area.

  • Wash hands thoroughly after handling the compound.

  • If preparing a solution, slowly add the solvent to the solid to prevent splashing.

2.3. Storage

  • Store containers in a dry, cool, and well-ventilated place.

  • Keep containers tightly closed when not in use.

Emergency Procedures

3.1. Spills

  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Wear appropriate PPE.

    • Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]

    • Do not let the chemical enter drains, as it may be toxic to aquatic life.[1]

3.2. First Aid

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4]

Disposal Plan

All waste materials must be disposed of in accordance with local, regional, and national regulations.

  • Waste Collection: Collect all contaminated waste, including PPE, weighing papers, and empty containers, in designated and sealed containers.

  • Labeling: Clearly label the waste containers with the contents.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Olopatadine is classified as very toxic to aquatic organisms, so environmental contamination must be avoided.[1]

Safety Workflow

The following diagram illustrates the key decision points and steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency start Start: Obtain this compound ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Compound Carefully (Avoid Dust) fume_hood->weigh dissolve Prepare Solution (Add Solvent to Solid) weigh->dissolve handle General Handling (Avoid Contact) dissolve->handle decontaminate Decontaminate Work Area handle->decontaminate spill Spill Occurs handle->spill exposure Personal Exposure handle->exposure dispose_waste Dispose of Waste Properly decontaminate->dispose_waste store Store Compound Securely dispose_waste->store spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Logical workflow for the safe handling of this compound from preparation to storage, including emergency procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.